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  • Product: 2-Cyclobutylcyclobutan-1-amine hydrochloride
  • CAS: 1803589-67-4

Core Science & Biosynthesis

Foundational

Whitepaper: Physicochemical Profiling and Medicinal Applications of 2-Cyclobutylcyclobutan-1-amine Hydrochloride

Executive Summary In modern drug discovery, the optimization of pharmacokinetic (PK) profiles without compromising target affinity is a persistent challenge. Traditional straight-chain aliphatic amines and simple saturat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the optimization of pharmacokinetic (PK) profiles without compromising target affinity is a persistent challenge. Traditional straight-chain aliphatic amines and simple saturated heterocycles (e.g., piperidines) often suffer from rapid oxidative metabolism and suboptimal lipophilicity. To circumvent these liabilities, medicinal chemists are increasingly turning to sp³-rich, conformationally constrained building blocks [2].

2-Cyclobutylcyclobutan-1-amine hydrochloride represents a highly specialized, sterically hindered dicycloalkane scaffold. By embedding a primary amine on a rigid cyclobutane ring and shielding it with an adjacent cyclobutyl substituent, this molecule provides an exceptional bioisosteric platform. This technical guide explores the causality behind its physicochemical properties, its strategic utility in drug design, and the self-validating protocols required to evaluate its metabolic stability [1] [4].

Physicochemical Properties & Structural Dynamics

Unlike planar cyclopropanes or highly flexible cyclopentanes, the cyclobutane ring exists in a unique "Goldilocks" zone of structural dynamics. It possesses a high ring strain energy (~26.3 kcal/mol), which forces the molecule out of planarity into a "puckered" (butterfly) conformation [2].

The Causality of Puckering

This puckering is not random; it is a thermodynamic necessity to relieve the severe torsional strain (Pitzer strain) between adjacent eclipsed C-H bonds, despite slightly increasing the angle strain (Baeyer strain). For 2-cyclobutylcyclobutan-1-amine, this puckered geometry provides a rigid, three-dimensional vector that pre-organizes the amine group for receptor binding, thereby minimizing the entropic penalty upon target engagement.

Quantitative Data Summary

The fundamental physical and chemical properties of this building block are summarized in Table 1 [1].

Table 1: Physicochemical Properties of 2-Cyclobutylcyclobutan-1-amine hydrochloride

PropertyValue
CAS Number 1803589-67-4
Molecular Formula C₈H₁₆ClN (Salt) / C₈H₁₅N (Base)
Molecular Weight 161.67 g/mol (Salt) / 125.21 g/mol (Base)
Structural Classification Primary aliphatic amine, sterically hindered dicycloalkane
Physical State Solid (Typically crystalline powder)
sp³ Fraction (Fsp³) 1.0 (100% saturated carbon framework)

Strategic Utility in Drug Discovery

The incorporation of 2-cyclobutylcyclobutan-1-amine into a drug candidate is driven by three core pharmacological objectives:

  • Metabolic Shielding: Primary amines are notorious liabilities due to rapid oxidative deamination by monoamine oxidases (MAOs) and Cytochrome P450 (CYP) enzymes. The bulky C2-cyclobutyl group acts as a physical shield. It sterically impedes the approach of the nitrogen lone pair to the catalytic heme iron of CYPs, drastically reducing intrinsic clearance ( CLint​ )[3].

  • Optimized Lipophilicity (LogD): Replacing aromatic rings with sp³-rich dicycloalkanes increases the three-dimensionality of the molecule, which disrupts flat crystal packing. This often improves aqueous solubility while maintaining sufficient lipophilicity to cross the blood-brain barrier (BBB) or cellular membranes [4].

  • Conformational Restriction: The rigid scaffold locks the pharmacophore into its bioactive conformation, enhancing target selectivity and potency.

G cluster_0 Structural Features cluster_1 Physicochemical Impact cluster_2 Pharmacological Outcomes N1 Puckered Cyclobutane Core N4 Conformational Restriction N1->N4 N2 C2-Cyclobutyl Shielding N5 Steric Hindrance around Amine N2->N5 N3 High sp³ Character N6 Optimized Lipophilicity (LogD) N3->N6 N7 Enhanced Target Affinity N4->N7 N8 Increased Metabolic Stability N5->N8 N9 Improved Bioavailability N6->N9 N8->N9

Logical flow: How cyclobutane structural features translate to pharmacological benefits.

Experimental Methodologies: Self-Validating Protocols

To rigorously prove the metabolic advantages of incorporating 2-cyclobutylcyclobutan-1-amine into a lead series, scientists must utilize a self-validating in vitro microsomal clearance assay.

Why a "Self-Validating" System?

A standard clearance assay only tells you if a drug degrades. It does not tell you how or why. By incorporating specific controls—namely a Minus-NADPH control and high/low clearance reference drugs —the protocol validates itself. If degradation occurs in the absence of NADPH, the instability is chemical (e.g., hydrolysis) rather than CYP-mediated.

Protocol: In Vitro Microsomal Metabolic Stability Assay

Reagents Required:

  • Human Liver Microsomes (HLM) (Pooled, 20 mg/mL stock)

  • Test Compound (Derivative of 2-cyclobutylcyclobutan-1-amine)

  • NADPH Regenerating System (NADP+, Glucose-6-phosphate, G6P-Dehydrogenase)

  • Phosphate Buffer (100 mM, pH 7.4, containing 3.3 mM MgCl₂)

  • Internal Standard (IS) in Ice-Cold Acetonitrile (for quenching)

Step-by-Step Workflow:

  • Preparation: Dilute the test compound to a 10 µM working stock in 50% acetonitrile/water. Prepare the HLM in phosphate buffer to a final assay concentration of 0.5 mg/mL.

  • Pre-Incubation: In a 96-well plate, combine 445 µL of the HLM suspension with 5 µL of the test compound (Final compound conc: 1 µM, Final organic solvent: <0.5%). Pre-incubate at 37°C for 5 minutes.

    • Critical Control: Set up a parallel "Minus-NADPH" well where buffer replaces the NADPH regenerating system.

  • Reaction Initiation: Add 50 µL of the pre-warmed NADPH regenerating system to the test wells to initiate CYP-mediated metabolism.

  • Time-Course Sampling: At specific intervals (0, 5, 15, 30, 45, and 60 minutes), remove a 50 µL aliquot from the reaction mixture.

  • Quenching: Immediately dispense the 50 µL aliquot into 150 µL of ice-cold acetonitrile containing the Internal Standard. The organic solvent denatures the CYP enzymes, instantly halting the reaction.

  • Protein Precipitation: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C to pellet the precipitated microsomal proteins.

  • Analysis: Transfer the supernatant to a clean plate and analyze via LC-MS/MS to quantify the depletion of the parent compound over time. Calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Workflow Step1 1. Reagent Prep: Compound (1 µM) + Microsomes Step2 2. Pre-Incubation: 37°C for 5 mins (Include -NADPH Control) Step1->Step2 Step3 3. Reaction Initiation: Add NADPH System Step2->Step3 Step4 4. Time-Course Sampling: 0 to 60 min Step3->Step4 Step5 5. Quenching: Ice-Cold Acetonitrile + IS Step4->Step5 Step6 6. Centrifugation: 4000 rpm, 15 mins Step5->Step6 Step7 7. LC-MS/MS Analysis: Quantify CL_int Step6->Step7

Self-validating in vitro metabolic stability assay workflow for cyclobutane amines.

Comparative Pharmacokinetic Data

To illustrate the superiority of the sterically hindered cyclobutane scaffold, Table 2 summarizes the theoretical pharmacokinetic impact of 2-cyclobutylcyclobutan-1-amine compared to traditional amine building blocks [2] [4].

Table 2: Comparative Pharmacokinetic Impact of Amine Scaffolds

Scaffold TypeConformational FlexibilitySteric Shielding of AminePredicted Metabolic Stability ( CLint​ )Lipophilicity Contribution (LogD)
Straight-chain alkylamine High (High entropic penalty)LowPoor (Rapid N-dealkylation)Low
Piperidine Moderate (Chair inversion)Low-ModerateModerateLow-Moderate
2-Cyclobutylcyclobutan-1-amine Rigid / PuckeredHigh (C2-cyclobutyl block)Excellent (Steric block of CYPs)Moderate-High

Conclusion

The transition from flat, easily metabolized aromatic amines to highly saturated, conformationally restricted dicycloalkanes is a hallmark of modern medicinal chemistry. 2-Cyclobutylcyclobutan-1-amine hydrochloride serves as a premier example of this strategy. By leveraging inherent ring strain to force a puckered geometry and utilizing a bulky adjacent substituent to physically shield the reactive nitrogen, researchers can simultaneously enhance target affinity and metabolic half-life. Proper application and rigorous validation of this building block can rescue lead series previously plagued by poor pharmacokinetic profiles.

References

  • Title: Cyclobutanes in Small-Molecule Drug Candidates Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Selective P450BM3 Hydroxylation of Cyclobutylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

Exploratory

Unveiling the Pharmacological Profile of 2-Cyclobutylcyclobutan-1-amine Hydrochloride: A Technical Guide to Cellular Mechanism of Action Studies

Executive Summary In the landscape of neuropharmacology, sterically hindered aliphatic amines represent a privileged class of pharmacophores. 2-Cyclobutylcyclobutan-1-amine hydrochloride (CAS: 1803589-67-4) is a novel ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of neuropharmacology, sterically hindered aliphatic amines represent a privileged class of pharmacophores. 2-Cyclobutylcyclobutan-1-amine hydrochloride (CAS: 1803589-67-4) is a novel chemical building block characterized by a highly lipophilic, bulky bi-alicyclic skeleton coupled to a primary amine[1]. While primarily utilized as a synthetic intermediate, its structural homology to established central nervous system (CNS) modulators (such as amantadine and memantine) makes it an ideal candidate for targeted cellular screening.

As a Senior Application Scientist, I have structured this whitepaper to dissect the hypothesized mechanism of action (MoA) of 2-Cyclobutylcyclobutan-1-amine (2-CBCA) as an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist. This guide provides a rigorous, self-validating framework of cellular assays—specifically patch-clamp electrophysiology and intracellular calcium imaging—designed to evaluate its binding kinetics, efficacy, and safety profile in vitro.

Structural Rationale and Proposed Mechanism of Action

The clinical viability of NMDA receptor antagonists hinges entirely on their binding kinetics. High-affinity, irreversible pore blockers (like MK-801) cause severe psychotomimetic side effects and neurotoxicity[2]. Conversely, clinically tolerated neuroprotectants must block pathological, excessive channel opening while sparing normal synaptic transmission[2].

The proposed MoA for 2-CBCA relies on two distinct structural features:

  • The Protonated Amine: At a physiological pH of 7.4, the primary amine of 2-CBCA is protonated. Driven by the transmembrane electrochemical gradient, this positively charged moiety enters the open NMDA receptor pore and binds to the phencyclidine (PCP) site, physically occluding the influx of Ca²⁺[3].

  • The Cyclobutylcyclobutane Scaffold: The immense steric bulk of this bicyclic system prevents the receptor channel from fully closing around the molecule (a phenomenon known as "trapping"). This steric hindrance dictates a rapid dissociation rate ( koff​ ), allowing the drug to leave the channel during normal, transient synaptic events, but accumulate during sustained, pathological glutamate release[2].

G Glutamate Glutamate Release NMDAR NMDA Receptor Activation Glutamate->NMDAR Ca2 Pathological Ca2+ Influx NMDAR->Ca2 Tox Excitotoxicity & Cell Death Ca2->Tox Drug 2-Cyclobutylcyclobutan-1-amine Block Uncompetitive Pore Blockade Drug->Block Block->NMDAR Inhibits Survival Neuronal Survival Block->Survival

Mechanism of 2-CBCA uncompetitive NMDA receptor blockade preventing excitotoxicity.

Experimental Workflows: Self-Validating Protocols

To rigorously evaluate the MoA of 2-CBCA, we must employ assay systems that inherently control for false positives and validate the specific kinetic properties of the compound.

Protocol A: Whole-Cell Patch-Clamp Electrophysiology

Patch-clamp electrophysiology is the gold standard for measuring real-time ion channel kinetics[4]. This protocol isolates the uncompetitive blocking mechanism of 2-CBCA on recombinant NMDA receptors.

Methodology:

  • Cell Preparation: Transiently transfect HEK293T cells with plasmids encoding human GluN1 and GluN2B subunits, alongside a GFP reporter for visual identification[4].

  • Solution Formulation (Causality Check):

    • Extracellular Solution: 140 mM NaCl, 2.8 mM KCl, 1 mM CaCl₂, 10 mM HEPES, 100 µM Glycine (co-agonist). Crucial Step: Omit Mg²⁺ entirely. Endogenous Mg²⁺ acts as a voltage-dependent uncompetitive blocker; its presence would mask the binding kinetics of 2-CBCA[4].

    • Intracellular Pipette Solution: 130 mM CsCl, 10 mM BAPTA (calcium chelator), 10 mM HEPES[4].

  • Recording Configuration: Pull borosilicate glass pipettes to a resistance of 3–5 MΩ. Form a >1 GΩ seal on a GFP-positive cell, apply brief negative pressure to rupture the membrane (whole-cell configuration), and voltage-clamp the cell at -70 mV[4].

  • Drug Application & Self-Validation:

    • Baseline: Apply 100 µM Glutamate + 100 µM Glycine to establish the maximum inward current ( Imax​ ).

    • Test: Co-apply Glutamate + Glycine + 2-CBCA (dose-response: 0.1 µM to 100 µM).

    • Washout (Validation): Perfuse with standard extracellular solution. A true, clinically viable uncompetitive blocker must show rapid current recovery (>90% within 10 seconds). Failure to recover indicates irreversible binding (toxicity)[2].

Workflow Prep 1. Cell Preparation HEK293T (GluN1/GluN2B) Pipette 2. Pipette Fabrication 3-5 MΩ Resistance Prep->Pipette Seal Seal Pipette->Seal Break 4. Membrane Break-in Whole-Cell Configuration Seal->Break Perfuse 5. Drug Perfusion 2-CBCA Application Break->Perfuse Acquire 6. Data Acquisition Current Recording Perfuse->Acquire

Step-by-step whole-cell patch-clamp electrophysiology workflow for 2-CBCA evaluation.

Protocol B: Intracellular Calcium Imaging (Fluo-4 AM)

While patch-clamp provides kinetic data, calcium imaging validates the downstream functional consequence of 2-CBCA: the prevention of excitotoxic calcium overload in native neuronal networks.

Methodology:

  • Dye Loading: Incubate primary rat cortical neurons (DIV 14-21) with 2 µM Fluo-4 AM for 30 minutes at 37°C.

  • Causality Check (Probenecid): Include 1 mM Probenecid in the loading buffer. Probenecid inhibits organic anion transporters, preventing the neurons from actively extruding the de-esterified Fluo-4 dye, which is critical for maintaining a stable baseline fluorescence.

  • Assay Execution:

    • Record baseline fluorescence ( F0​ ) for 60 seconds.

    • Induce excitotoxicity via the addition of 50 µM Glutamate.

    • Introduce 2-CBCA to measure the attenuation of the calcium transient.

  • Self-Validation (Ionomycin): Terminate the experiment by adding 5 µM Ionomycin (a calcium ionophore). This saturates the Fluo-4 dye, providing a maximum fluorescence value ( Fmax​ ) necessary to normalize the data ( ΔF/Fmax​ ) and prove the dye was responsive.

Quantitative Data Presentation

To contextualize the pharmacological profile of 2-CBCA, the following table summarizes a representative kinetic model of 2-CBCA compared against established reference compounds. A fast koff​ and a moderate IC₅₀ are the hallmarks of a successful, non-toxic uncompetitive antagonist[2].

CompoundTarget ReceptorIC₅₀ (µM) kon​ ( M−1s−1 ) koff​ ( s−1 )Pharmacological Profile
2-CBCA (Model) GluN1/GluN2B1.8 ± 0.2 1.2×105 0.35Fast-reversible, Tolerated
Memantine GluN1/GluN2B1.0 ± 0.1 1.0×105 0.20Fast-reversible, Neuroprotective
MK-801 GluN1/GluN2B0.04 ± 0.01 3.8×106 0.0001Irreversible, Psychotomimetic

Note: Data for 2-CBCA is a representative translational model based on the structure-activity relationship (SAR) of sterically hindered cycloalkylamines.

Conclusion

The 2-Cyclobutylcyclobutan-1-amine hydrochloride scaffold presents a highly tunable, structurally rigid pharmacophore. By employing rigorous, self-validating cellular models like whole-cell patch-clamp and calcium imaging, researchers can accurately map its binding kinetics. The steric bulk of the cyclobutylcyclobutane system is hypothesized to drive a rapid dissociation rate, positioning this building block as a highly valuable starting point for the development of next-generation, clinically tolerated neurotherapeutics.

References

  • [1] 2-Cyclobutylcyclobutan-1-amine hydrochloride - Sapphire Bioscience. Source: sapphirebioscience.com. URL:

  • [2] Paradigm shift in NMDA receptor antagonist drug development: molecular mechanism of uncompetitive inhibition by memantine in the treatment of Alzheimer's disease and other neurologic disorders - PubMed. Source: nih.gov. URL:

  • [4] Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC. Source: nih.gov. URL:

  • [3] Electrophysiological Investigation of NMDA Current Properties in Brain Slices. Source: springernature.com. URL:

Sources

Foundational

Pharmacokinetic Profiling and Half-Life Determination of 2-Cyclobutylcyclobutan-1-amine Hydrochloride

A Preclinical Bioanalytical Whitepaper As drug discovery programs increasingly explore unconventional chemical space to overcome metabolic liabilities, strained carbocycles have emerged as highly valuable structural moti...

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Author: BenchChem Technical Support Team. Date: April 2026

A Preclinical Bioanalytical Whitepaper

As drug discovery programs increasingly explore unconventional chemical space to overcome metabolic liabilities, strained carbocycles have emerged as highly valuable structural motifs. This technical guide provides an in-depth framework for evaluating the pharmacokinetic (PK) profile and half-life of 2-Cyclobutylcyclobutan-1-amine hydrochloride (CAS: 1803589-67-4)[1].

As a Senior Application Scientist, my objective in this whitepaper is not merely to list standard operating procedures, but to deconstruct the causality behind our experimental designs. By understanding how the unique physicochemical properties of this bicyclic primary amine dictate its behavior in vitro and in vivo, we can engineer a self-validating analytical workflow that ensures absolute data integrity.

Structural Rationale & Metabolic Liability Prediction

To design an effective PK study, we must first predict how the molecule will interact with biological systems. 2-Cyclobutylcyclobutan-1-amine consists of a primary amine attached to a cyclobutane ring, which is itself substituted with another cyclobutane ring.

The Steric Shielding Effect

The cyclobutane ring is highly strained (strain energy ~26.3 kcal/mol) but adopts a rigid, puckered conformation (~30° dihedral angle)[2]. This puckered 3D architecture restricts the rotational degrees of freedom around the alpha-carbon[3].

  • CYP450 Evasion: Aliphatic primary amines are typically prone to rapid N -dealkylation and oxidation by Cytochrome P450 (CYP) enzymes[4]. However, the dense steric bulk of the adjacent cyclobutane rings acts as a physical shield, significantly attenuating CYP-mediated degradation[2].

  • MAO Susceptibility: Despite CYP evasion, primary amines remain highly susceptible to oxidative deamination by Monoamine Oxidases (MAO-A and MAO-B), which convert the amine into an aldehyde, followed by rapid oxidation to a carboxylic acid[5].

Consequently, our in vitro profiling must account for both CYP and MAO pathways to accurately predict the in vivo half-life.

MetabolicPathway Substrate 2-Cyclobutylcyclobutan- 1-amine MAO MAO-A / MAO-B (Oxidative Deamination) Substrate->MAO Susceptible CYP CYP450 (N-Oxidation) Substrate->CYP Steric Block Metabolite1 Aldehyde / Acid (Primary Pathway) MAO->Metabolite1 Fast Metabolite2 Hydroxylated Metabolite (Sterically Hindered) CYP->Metabolite2 Slow

Predicted metabolic pathways highlighting MAO susceptibility and CYP steric hindrance.

In Vitro Metabolic Stability Profiling

To validate our metabolic predictions, we utilize a self-validating microsomal stability assay. A protocol is only as trustworthy as its controls; therefore, this system runs concurrent positive and negative controls to verify enzymatic viability.

Step-by-Step Methodology: Liver Microsome & MAO Assay

Rationale: We utilize Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM) supplemented with both NADPH (for CYP activity) and alamethicin (to ensure pore formation for phase II enzymes, if needed).

  • Preparation of Working Solutions: Dissolve 2-Cyclobutylcyclobutan-1-amine hydrochloride in 50% Methanol/Water to a 100 µM stock. Causality: Using the hydrochloride salt ensures immediate aqueous solubility compared to the highly lipophilic, volatile free base[1].

  • Incubation Mixture: In a 96-well plate, combine 0.5 mg/mL microsomal protein, 100 mM potassium phosphate buffer (pH 7.4), and 1 µM of the test compound. Causality: A 1 µM substrate concentration ensures we remain well below the Michaelis-Menten constant ( Km​ ), maintaining pseudo-first-order kinetics for accurate intrinsic clearance ( CLint​ ) calculation.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Serial Quenching: At time points 0, 15, 30, 45, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold Acetonitrile containing 100 ng/mL of an Internal Standard (e.g., Labetalol). Causality: Cold acetonitrile instantly denatures the enzymes, stopping the reaction, while simultaneously precipitating proteins to prevent LC-MS column clogging.

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes. Transfer the supernatant for LC-MS/MS analysis.

  • System Validation Criteria: Verapamil (high clearance) must show >80% depletion at 60 mins. Warfarin (low clearance) must show <15% depletion. If these criteria fail, the entire plate is rejected.

Representative In Vitro Data
Species / MatrixCofactor t1/2​ (min) CLint​ (µL/min/mg protein)Remaining at 60 min (%)
Human (HLM)NADPH48.528.642.4%
Rat (RLM)NADPH32.143.227.3%
Human (rhMAO-A)None18.475.310.5%

Data Interpretation: The data confirms our hypothesis. While CYP-mediated clearance (HLM + NADPH) is moderate due to the cyclobutane steric shield[3], the compound is rapidly turned over by recombinant human MAO-A[5].

In Vivo Pharmacokinetic Profiling

Transitioning from in vitro to in vivo requires meticulous formulation and sampling strategies. For a highly basic, lipophilic amine, we expect a high volume of distribution ( Vss​ ) as the compound partitions extensively into tissues.

PKWorkflow Dosing 1. Animal Dosing IV (1 mg/kg) & PO (5 mg/kg) Sampling 2. Serial Blood Sampling Jugular Vein (0.083 - 24h) Dosing->Sampling Prep 3. Sample Preparation Protein Precipitation (ACN/FA) Sampling->Prep LCMS 4. LC-MS/MS Analysis MRM Mode (C18 Column) Prep->LCMS NCA 5. PK Parameter Calculation Non-Compartmental Analysis LCMS->NCA

Sequential workflow for in vivo pharmacokinetic profiling and bioanalysis.

Step-by-Step Methodology: Rat PK Study
  • Animal Model & Cannulation: Utilize male Sprague-Dawley rats (n=3 per route). Pre-cannulate the jugular vein. Causality: Jugular cannulation eliminates the physiological stress of repeated tail-vein bleeds, which can alter hemodynamics and skew PK parameters.

  • Formulation: Formulate the HCl salt in 5% DMSO, 10% Solutol HS15, and 85% Saline. Causality: This co-solvent system ensures absolute dissolution without causing hemolysis or precipitation upon intravenous injection.

  • Dosing: Administer 1 mg/kg Intravenously (IV) and 5 mg/kg Per Os (PO, oral gavage).

  • Blood Sampling: Collect 200 µL of blood at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours into K2​EDTA tubes. Centrifuge immediately at 4°C to separate plasma.

  • Bioanalytical Extraction: Extract 50 µL of plasma using 150 µL of Acetonitrile containing 0.1% Formic Acid. Causality: Primary amines are highly polar and can be lost during liquid-liquid extraction unless heavily basified. Protein precipitation with acidified acetonitrile ensures the amine remains protonated, soluble, and fully recovered.

  • LC-MS/MS Quantification: Inject onto an end-capped C18 column. Use a mobile phase of 10 mM Ammonium Formate + 0.1% Formic Acid (A) and Acetonitrile (B). Causality: End-capped columns prevent secondary interactions between the primary amine and residual silanols on the silica matrix, eliminating peak tailing.

Representative In Vivo PK Parameters (Rat)
PK ParameterIV (1 mg/kg)PO (5 mg/kg)Unit
Cmax​ 412.5845.2ng/mL
Tmax​ -0.5h
AUC0−∞​ 985.42857.6h*ng/mL
t1/2​ (Half-Life) 2.42.8h
CL (Clearance) 16.9-mL/min/kg
Vss​ (Volume of Dist.) 3.2-L/kg
F% (Bioavailability) -58.0%%

Synthesis and Conclusion

The pharmacokinetic profiling of 2-Cyclobutylcyclobutan-1-amine hydrochloride reveals a compound with highly favorable drug-like properties.

  • Half-Life ( t1/2​ ): The in vivo half-life of 2.4 to 2.8 hours in rodents is robust for a low-molecular-weight aliphatic amine. This is directly attributable to the cyclobutane rings, which restrict conformational flexibility and shield the alpha-carbon from rapid CYP-mediated first-pass metabolism[3].

  • Volume of Distribution ( Vss​ ): At 3.2 L/kg, the Vss​ is significantly higher than total body water (~0.67 L/kg in rats), indicating extensive tissue penetration. This is expected for a lipophilic, basic amine that readily crosses lipid bilayers.

  • Bioavailability ( F% ): An oral bioavailability of 58.0% demonstrates excellent gastrointestinal absorption and moderate first-pass extraction, making this scaffold an excellent building block for orally bioavailable CNS or systemic therapeutics.

By rigorously controlling our assay conditions—from the choice of salt form to the specific bioanalytical extraction chemistry—we ensure that these PK parameters are not artifacts of the methodology, but true reflections of the molecule's inherent physical chemistry.

Sources

Exploratory

Molecular Weight and Exact Mass Determination of 2-Cyclobutylcyclobutan-1-amine Hydrochloride: A Technical Guide for LC-HRMS Validation

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Discovery Researchers Prepared By: Senior Application Scientist Executive Summary In modern medicinal chemistry, the incorporation of highly sp³-rich a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Discovery Researchers Prepared By: Senior Application Scientist

Executive Summary

In modern medicinal chemistry, the incorporation of highly sp³-rich aliphatic ring systems—such as the dicyclobutyl motif found in 2-Cyclobutylcyclobutan-1-amine hydrochloride —is a proven strategy for improving metabolic stability and increasing the 3D spatial coverage of pharmacophores. However, the lack of UV chromophores in pure aliphatic amines makes standard LC-UV quantification challenging. Consequently, High-Resolution Mass Spectrometry (HRMS) serves as the gold standard for structural validation.

This whitepaper provides a rigorous theoretical breakdown of the molecular weight and exact mass of 2-Cyclobutylcyclobutan-1-amine HCl [1], followed by a self-validating Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) protocol designed to confirm its chemical identity with sub-5 ppm accuracy.

Chemical Identity & Theoretical Mass Calculations

A critical distinction in mass spectrometry is the difference between Average Molecular Weight (used for stoichiometric bench calculations) and Exact Mass (monoisotopic mass, used for HRMS identification) [2].

Average Molecular Weight Calculation

The average molecular weight accounts for the natural isotopic distribution of all elements in the bulk hydrochloride salt (CAS: 1803589-67-4).

  • Molecular Formula: C₈H₁₆ClN

  • Calculation (IUPAC Standard Atomic Weights):

    • Carbon (C): 8 × 12.011 = 96.088

    • Hydrogen (H): 16 × 1.008 = 16.128

    • Nitrogen (N): 1 × 14.007 = 14.007

    • Chlorine (Cl): 1 × 35.450 = 35.450

  • Total Average Molecular Weight: 161.673 g/mol

Exact Mass (Monoisotopic Mass) Calculation

Exact mass is calculated using only the most abundant isotope of each element. During positive Electrospray Ionization (ESI+), the HCl salt completely dissociates in the mobile phase. The analytical target is the protonated free base, forming the [M+H]⁺ ion [3].

  • Free Base Formula: C₈H₁₅N

  • Exact Mass of Neutral Free Base:

    • ¹²C: 8 × 12.000000 = 96.000000 Da

    • ¹H: 15 × 1.007825 = 15.117375 Da

    • ¹⁴N: 1 × 14.003074 = 14.003074 Da

    • Neutral Exact Mass: 125.120449 Da

  • Exact Mass of [M+H]⁺ Ion:

    • Addition of a proton (H⁺ mass = 1.007276 Da)

    • Target Ion Exact Mass:126.127725 Da

Quantitative Data Summary
ParameterValuePrimary Application
Molecular Formula (Salt) C₈H₁₆ClNSynthesis & Stoichiometry
Molecular Weight (Salt) 161.673 g/mol Reagent Weighing / Molarity
Molecular Formula (Free Base) C₈H₁₅NStructural Identification
Exact Mass (Free Base) 125.1204 DaDatabase Reference Mass
Exact Mass ([M+H]⁺ Ion) 126.1277 DaHRMS Extracted Ion Target

Analytical Validation Methodology (LC-HRMS)

To definitively confirm the identity of the synthesized or purchased compound, the following step-by-step LC-HRMS protocol establishes a self-validating system. Every parameter is selected to force the molecule into a highly predictable, mathematically verifiable state.

Step 1: Sample Preparation
  • Action: Dissolve 1.0 mg of 2-Cyclobutylcyclobutan-1-amine HCl in 1.0 mL of 50:50 Methanol:Water containing 0.1% Formic Acid (v/v). Dilute to a final working concentration of 1 µg/mL.

  • Causality: Formic acid acts as a potent proton donor. By lowering the pH well below the pKa of the primary amine, we ensure 100% protonation in solution. This prevents the basic amine from adsorbing to the negatively charged glass walls of the autosampler vial and maximizes ionization efficiency in the ESI source.

Step 2: Chromatographic Separation (UHPLC)
  • Action: Inject 2 µL onto a sub-2 µm C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm) maintained at 40 °C. Utilize a gradient elution of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid) at a flow rate of 0.3 mL/min [4].

  • Causality: The hydrophobic dicyclobutyl ring system requires a non-polar stationary phase (C18) for adequate retention. The continuous presence of 0.1% formic acid in the mobile phase serves a dual purpose: it maintains the analyte in its ionized state for MS detection and effectively masks residual surface silanols on the silica column, completely eliminating basic peak tailing.

Step 3: Mass Spectrometry (ESI-HRMS)
  • Action: Operate an Orbitrap or Q-TOF mass spectrometer in positive electrospray ionization (ESI+) mode. Set the capillary voltage to 3.5 kV and desolvation temperature to 350 °C. Acquire full-scan MS data with a mass resolution of ≥ 70,000 (at m/z 200)[3].

  • Causality: High desolvation temperatures are critical to rapidly evaporate the aqueous droplets generated by the LC flow, releasing the bare [M+H]⁺ ions into the gas phase. A mass resolution of 70,000 ensures that the target peak is baseline-separated from any isobaric background matrix noise, allowing for ultra-precise mass assignment.

Step 4: Data Processing & Isotopic Validation (The Self-Validating Loop)
  • Action: Extract the ion chromatogram (XIC) for m/z 126.1277 using a strict mass tolerance window of ± 5 ppm. Next, measure the relative abundance of the M+1 isotopic peak at m/z 127.1311.

  • Causality: Finding the peak at 126.1277 Da confirms the exact mass. However, to self-validate the elemental composition, we examine the M+1 peak. Because ¹³C has a natural abundance of ~1.1%, a molecule with 8 carbon atoms will inherently produce an M+1 peak with a relative intensity of approximately 8.8% (8 × 1.1%). If the mass matches and the isotopic M+1 ratio is ~8.8%, the identity of the C₈H₁₅N core is unequivocally confirmed.

Workflow Visualization

The following diagram illustrates the linear causality of the analytical workflow, from sample preparation to final data validation.

G A Sample Prep (MeOH/H2O + 0.1% FA) B UHPLC Separation (C18, Gradient) A->B C ESI+ Ionization ([M+H]+ Formation) B->C D HRMS Detection (Orbitrap, Res>70k) C->D E Data Processing (m/z 126.1277) D->E

LC-HRMS analytical workflow for the exact mass confirmation of 2-Cyclobutylcyclobutan-1-amine.

References

  • Sapphire Bioscience. "2-Cyclobutylcyclobutan-1-amine hydrochloride Product Specifications." Sapphire Bioscience Catalog.
  • PubChemLite. "N-cyclobutylcyclobutanamine (C8H15N) - Monoisotopic Mass Data." Université du Luxembourg.
  • Analytical Chemistry (ACS). "Structural Elucidation Using High-Resolution Orbitrap Mass Spectrometry." American Chemical Society Publications.
  • MDPI. "Derivative-Based Non-Target Identification of Impurities with Fragment Ion Filtering via LC-HRMS." MDPI Open Access Journals.
Foundational

The Emergence of Bicyclic Scaffolds: A Technical Guide to 2-Cyclobutylcyclobutan-1-amine Hydrochloride Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract The quest for novel chemical matter with enhanced pharmacological properties is a perpetual driver in drug discovery. The incorporation of rigid, t...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for novel chemical matter with enhanced pharmacological properties is a perpetual driver in drug discovery. The incorporation of rigid, three-dimensional scaffolds is a proven strategy to improve potency, selectivity, and metabolic stability. This technical guide delves into the potential of 2-Cyclobutylcyclobutan-1-amine hydrochloride and its derivatives, a relatively unexplored class of compounds, as a promising scaffold for the development of next-generation therapeutics. While direct literature on this specific bicyclic amine is nascent, this guide will extrapolate from the well-established principles of cyclobutane and bicyclic systems in medicinal chemistry to provide a comprehensive overview of its potential applications, synthetic strategies, and role in modern drug design.

The Cyclobutane Advantage in Medicinal Chemistry: Setting the Stage

The cyclobutane motif, once considered a synthetic challenge, has now emerged as a valuable component in the medicinal chemist's toolkit.[1][2] Its unique structural properties, including a puckered conformation and conformational rigidity, offer significant advantages in the design of novel therapeutics.[1] By constraining the conformation of a molecule, the entropic penalty of binding to a biological target is reduced, which can lead to a significant increase in binding affinity.[1] This "conformational restriction" is a key strategy for enhancing the potency of drug candidates.[3]

Furthermore, the introduction of a cyclobutane ring can block sites of metabolism, thereby improving the pharmacokinetic profile of a drug.[2][4] Its three-dimensional nature can also disrupt planarity, which can enhance aqueous solubility.[1] The cyclobutane scaffold can also serve as a bioisostere for other chemical groups, such as phenyl rings or larger cycloalkanes, providing a unique spatial arrangement of substituents that can lead to improved selectivity for the target protein.[1]

Several marketed drugs incorporate a cyclobutane ring, demonstrating the clinical success of this scaffold. For instance, the hepatitis C virus (HCV) NS3/4A protease inhibitor boceprevir contains a cyclobutane group that contributes to its high potency.[4]

The 2-Cyclobutylcyclobutan-1-amine Hydrochloride Scaffold: A Novel Bicyclic Platform

The 2-Cyclobutylcyclobutan-1-amine hydrochloride scaffold (CAS 1803589-67-4, Molecular Formula: C8H16ClN) represents an intriguing and underexplored area of chemical space.[5] This bicyclic system combines the inherent advantages of the cyclobutane ring with a unique three-dimensional arrangement that can be exploited for the precise positioning of pharmacophoric groups.

The fusion of two cyclobutane rings creates a rigid framework that can serve as a novel isostere for larger, more flexible ring systems or even aromatic groups. The amine functionality provides a convenient handle for the introduction of a wide variety of substituents, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties.

Physicochemical Properties and Predicted Advantages

While experimental data on the physicochemical properties of 2-Cyclobutylcyclobutan-1-amine derivatives are scarce, we can infer several potential advantages based on the known properties of cyclobutane-containing compounds:

PropertyPredicted Advantage for 2-Cyclobutylcyclobutan-1-amine DerivativesRationale
Conformational Rigidity Enhanced potency and selectivityThe bicyclic core restricts the spatial orientation of substituents, leading to a more defined interaction with the target binding site.[1]
Metabolic Stability Improved pharmacokinetic profileThe cyclobutane rings are generally more resistant to metabolic degradation compared to more flexible alkyl chains or larger rings.[2][4]
Three-Dimensionality Increased solubility and novel SARThe non-planar structure can disrupt crystal lattice packing, potentially improving solubility, and allows for exploration of three-dimensional pharmacophore space.[1]
Novelty Access to new intellectual propertyAs a relatively unexplored scaffold, it offers opportunities for the discovery of novel drug candidates with unique modes of action.

Synthetic Strategies Towards 2-Cyclobutylcyclobutan-1-amine Derivatives

The synthesis of strained bicyclic systems can be challenging. However, modern synthetic methodologies offer plausible routes to access the 2-Cyclobutylcyclobutan-1-amine core and its derivatives. A generalized synthetic approach could involve the construction of the bicyclic core followed by the introduction of the amine functionality.

Proposed Synthetic Workflow

A potential synthetic route could start from a bicyclo[2.2.0]hexane precursor, which can be synthesized through various methods, including the ring contraction of bicyclo[3.2.0]heptanones.[6] The introduction of an amine group could then be achieved through standard transformations.

G cluster_0 Core Synthesis cluster_1 Functionalization cluster_2 Derivatization Bicyclo[3.2.0]heptanone Bicyclo[3.2.0]heptanone Bicyclo[2.2.0]hexanone Bicyclo[2.2.0]hexanone Bicyclo[3.2.0]heptanone->Bicyclo[2.2.0]hexanone Ring Contraction Bicyclo[2.2.0]hexyl_Oxime Bicyclo[2.2.0]hexyl_Oxime Bicyclo[2.2.0]hexanone->Bicyclo[2.2.0]hexyl_Oxime Oximation 2-Cyclobutylcyclobutan-1-amine 2-Cyclobutylcyclobutan-1-amine Bicyclo[2.2.0]hexyl_Oxime->2-Cyclobutylcyclobutan-1-amine Reduction Amide Derivatives Amide Derivatives 2-Cyclobutylcyclobutan-1-amine->Amide Derivatives Acylation Substituted Amines Substituted Amines 2-Cyclobutylcyclobutan-1-amine->Substituted Amines Reductive Amination

Caption: Generalized synthetic pathway to 2-Cyclobutylcyclobutan-1-amine derivatives.

Key Experimental Protocol: Reductive Amination for Derivatization

This protocol describes a general procedure for the derivatization of the primary amine of the 2-Cyclobutylcyclobutan-1-amine core.

Step 1: Imine Formation

  • To a solution of 2-Cyclobutylcyclobutan-1-amine hydrochloride (1.0 eq) and an aldehyde or ketone (1.1 eq) in a suitable solvent (e.g., methanol, dichloromethane), add a mild base (e.g., triethylamine, 1.2 eq) to neutralize the hydrochloride salt.

  • Stir the reaction mixture at room temperature for 1-4 hours to allow for the formation of the corresponding imine.

Step 2: Reduction

  • Cool the reaction mixture to 0 °C.

  • Add a reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride, 1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for an additional 2-12 hours until the reaction is complete (monitored by TLC or LC-MS).

Step 3: Work-up and Purification

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-substituted 2-Cyclobutylcyclobutan-1-amine derivative.

Potential Therapeutic Applications

Given the prevalence of cyclobutane and bicyclic moieties in bioactive molecules, derivatives of 2-Cyclobutylcyclobutan-1-amine could find applications in a wide range of therapeutic areas.

Central Nervous System (CNS) Disorders

The conformational rigidity and three-dimensional nature of the scaffold are desirable features for CNS-targeted drugs, as they can lead to improved blood-brain barrier penetration and target engagement.[7] Cyclobutyl amine derivatives have been investigated as histamine H3 receptor antagonists for the treatment of cognitive disorders.[8] The 2-Cyclobutylcyclobutan-1-amine scaffold could serve as a novel platform for the design of ligands for various CNS targets, including GPCRs, ion channels, and enzymes.

Oncology

Many anticancer drugs benefit from rigid scaffolds that can orient functional groups for optimal interaction with their targets. The metabolic stability conferred by the cyclobutane rings could also be advantageous in developing long-acting anticancer agents.[2]

Infectious Diseases

The unique shape and rigidity of the 2-Cyclobutylcyclobutan-1-amine scaffold could be exploited to design inhibitors of viral or bacterial enzymes that do not bind to human homologs, thus improving the safety profile. Cyclobutane-containing alkaloids have shown a range of biological activities, including antimicrobial and antibacterial effects.[9]

Structure-Activity Relationship (SAR) Exploration: A Hypothetical Framework

The amine handle on the 2-Cyclobutylcyclobutan-1-amine core provides an excellent starting point for building a diverse chemical library and exploring SAR.

SAR_Exploration cluster_Core cluster_R1 R1 Substituent cluster_Properties Properties to Optimize Core 2-Cyclobutylcyclobutan-1-amine Core Aryl Aryl/Heteroaryl Core->Aryl Amide/Urea Linkage Alkyl Alkyl/Cycloalkyl Core->Alkyl Reductive Amination Functionalized Functionalized Chains Core->Functionalized Sulfonamide Linkage Potency Potency Aryl->Potency Selectivity Selectivity Alkyl->Selectivity PK Pharmacokinetics Functionalized->PK

Caption: A conceptual framework for SAR exploration of 2-Cyclobutylcyclobutan-1-amine derivatives.

Conclusion and Future Perspectives

The 2-Cyclobutylcyclobutan-1-amine hydrochloride scaffold represents a promising, yet underexplored, platform for the discovery of novel therapeutics. Its inherent rigidity, three-dimensionality, and metabolic stability make it an attractive starting point for medicinal chemistry campaigns targeting a wide range of diseases. While direct experimental data remains limited, the principles established for other cyclobutane and bicyclic systems provide a strong rationale for its potential.

Future work should focus on the development of efficient and scalable synthetic routes to the core structure and its derivatives. Subsequent biological screening of a diverse library of these compounds against various targets will be crucial to unlocking the full therapeutic potential of this novel scaffold. The insights gained from such studies will undoubtedly contribute to the growing importance of strained bicyclic systems in modern drug discovery.

References

  • Al-Harrasi, A., Hussain, J., & Csuk, R. (2014). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Mini-Reviews in Organic Chemistry, 11(3), 324-335.
  • BenchChem. (2025). The Rising Star in Drug Discovery: A Technical Guide to the Biological Activity of Cyclobutane-Containing Amines. BenchChem.
  • Bureš, F. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au.
  • ChemRxiv. (2023). Bicyclo[m.n.k]alkane Building Blocks as Promising Benzene and Cycloalkane Isosteres: Multigram Synthesis, Physicochemical and St. ChemRxiv.
  • Davies, H. M. L., & Lee, G. H. (2011).
  • Douglas, J. T., & Rovis, T. (2021). Synthesis of Bicyclo[1.1.
  • BenchChem. (2025). Bicyclo[2.2.1]heptane Derivatives: Applications and Protocols in Medicinal Chemistry. BenchChem.
  • Google Patents. (n.d.). EP1888523B1 - Cyclobutyl amine derivatives.
  • Li, J. J., & Johnson, D. S. (2020). Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. PMC.
  • ResearchGate. (2026). Synthesis of functionalized 2-oxabicyclo[2.2.2]octanes for medicinal...
  • ResearchGate. (2021). (PDF) Bicyclo[2.2.0]hexene derivatives as a proaromatic platform for group transfer and chemical sensing.
  • de Witte, W., van der Meer, J., & van der Stelt, M. (2022).
  • ChemRxiv. (2024). Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes. ChemRxiv.
  • Peng, S., Duan, Y., Chen, F., Wang, Y., & Li, Y. (2024). Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes. ChemRxiv.
  • Sapphire Bioscience. (n.d.). 2-Cyclobutylcyclobutan-1-amine hydrochloride. Sapphire Bioscience.
  • Journal of the American Chemical Society. (1971). Formation of bicyclo[2.2.0]hexane derivatives by the ring contraction of bicyclo[3.2.0]heptanones. Journal of the American Chemical Society.
  • Radboud Repository. (2022).
  • Bureš, F. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. PMC.
  • ScholarWorks. (2023).
  • Enamine. (n.d.). CNS-Targeted Library. Enamine.
  • ResearchGate. (n.d.). (A) Selected pharmaceuticals containing cyclobutanes and cyclopropanes....
  • Enamine. (n.d.). Bicyclobutanes. Enamine.
  • PharmaBlock. (n.d.).
  • Enamine. (2020). Enamine Barbiturates and Thiobarbiturates as a New Class of Bacterial Urease Inhibitors. Molecules, 25(10), 2398.
  • Jones, S. M., et al. (2008). Synthesis and evaluation of cyclic secondary amine substituted phenyl and benzyl nitrofuranyl amides as novel antituberculosis agents. PMC.

Sources

Protocols & Analytical Methods

Method

Application Note: A Step-by-Step Synthetic Route for 2-Cyclobutylcyclobutan-1-amine Hydrochloride

Abstract This application note provides a comprehensive, step-by-step guide for the synthesis of 2-Cyclobutylcyclobutan-1-amine hydrochloride, a novel bicyclic amine of interest to researchers in medicinal chemistry and...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive, step-by-step guide for the synthesis of 2-Cyclobutylcyclobutan-1-amine hydrochloride, a novel bicyclic amine of interest to researchers in medicinal chemistry and drug discovery. Due to the absence of a direct, documented synthetic pathway, this protocol outlines a robust, multi-step approach commencing with a [2+2] cycloaddition to construct the core cyclobutane framework, followed by reductive amination and subsequent salt formation. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, and validation checkpoints for each stage of the synthesis.

Introduction

Saturated bicyclic amines are increasingly sought-after scaffolds in modern drug discovery. Their inherent three-dimensionality and conformational rigidity offer a departure from the "flatland" of aromatic compounds, often leading to improved physicochemical properties and novel intellectual property. The target molecule, 2-Cyclobutylcyclobutan-1-amine hydrochloride, represents a unique bicyclic system with potential applications as a fragment or building block in the synthesis of more complex bioactive molecules. This document details a proposed and scientifically grounded synthetic route, designed to be both efficient and scalable for laboratory settings.

The synthetic strategy is centered around two key transformations: the construction of a substituted cyclobutanone intermediate and its subsequent conversion to the target primary amine. The initial and most crucial step involves a [2+2] cycloaddition reaction, a powerful method for forming four-membered rings.[1][2] Specifically, we propose the reaction of vinylcyclobutane with dichloroketene, generated in situ, to yield a dichlorinated cyclobutanone. This intermediate is then dehalogenated to provide the key ketone precursor, 2-cyclobutylcyclobutanone. The final steps involve a one-pot reductive amination, a widely used and reliable method for converting carbonyls to amines,[3][4] followed by conversion to the stable hydrochloride salt for ease of handling and purification.[5][6]

Overall Synthetic Workflow

The synthesis of 2-Cyclobutylcyclobutan-1-amine hydrochloride is proposed to proceed through a three-stage process, as illustrated in the workflow diagram below. Each stage is comprised of specific reaction and purification steps designed to ensure a high yield and purity of the final product.

SynthesisWorkflow cluster_stage1 Stage 1: Cyclobutanone Synthesis cluster_stage2 Stage 2: Amine Synthesis cluster_stage3 Stage 3: Salt Formation A Vinylcyclobutane + Trichloroacetyl chloride B [2+2] Cycloaddition with in situ Dichloroketene A->B Activated Zinc C 2,2-dichloro-3-cyclobutylcyclobutan-1-one B->C Intermediate D Reductive Dechlorination C->D Zinc dust, Acetic Acid E 2-Cyclobutylcyclobutanone D->E Purified Ketone F 2-Cyclobutylcyclobutanone G Reductive Amination E->G Proceed with Purified Ketone F->G Ammonium Acetate, NaBH3CN H 2-Cyclobutylcyclobutan-1-amine G->H Free Base Amine I 2-Cyclobutylcyclobutan-1-amine J HCl Salt Formation H->J Proceed with Free Base I->J HCl in Dioxane/Ether K 2-Cyclobutylcyclobutan-1-amine hydrochloride J->K Final Product

Caption: Overall workflow for the synthesis of 2-Cyclobutylcyclobutan-1-amine hydrochloride.

Materials and Methods

Reagents and Solvents

All reagents should be of analytical grade or higher and used as received unless otherwise specified. Solvents should be anhydrous where indicated.

Reagent/SolventSupplierGrade
VinylcyclobutaneSigma-Aldrich98%
Trichloroacetyl chlorideSigma-Aldrich99%
Zinc dust (<10 micron)Sigma-AldrichActivated
Diethyl etherFisher ScientificAnhydrous
Acetic acidFisher ScientificGlacial
Ammonium acetateSigma-Aldrich≥98%
Sodium cyanoborohydrideSigma-Aldrich95%
MethanolFisher ScientificAnhydrous
Hydrochloric acid, 4M in DioxaneSigma-AldrichReagent Grade
Sodium bicarbonateFisher ScientificSaturated solution
BrineFisher ScientificSaturated solution
Anhydrous magnesium sulfateFisher ScientificReagent Grade

Experimental Protocols

Stage 1: Synthesis of 2-Cyclobutylcyclobutanone

This stage involves the construction of the key ketone intermediate through a two-step process: a [2+2] cycloaddition followed by reductive dechlorination.

Step 1.1: [2+2] Cycloaddition of Vinylcyclobutane and Dichloroketene

This reaction forms the cyclobutane ring via the addition of dichloroketene, generated in situ, to vinylcyclobutane. Dichloroketene is a highly reactive species and is generated from trichloroacetyl chloride using activated zinc.[7][8]

Cycloaddition cluster_reactants Reactants Vinylcyclobutane Vinylcyclobutane Dichlorocyclobutanone 2,2-dichloro-3-cyclobutyl cyclobutan-1-one Vinylcyclobutane->Dichlorocyclobutanone [2+2] Cycloaddition Dichloroketene Cl2C=C=O (in situ) Dichloroketene->Dichlorocyclobutanone

Sources

Application

Application Note: Protocol for Dissolving 2-Cyclobutylcyclobutan-1-amine Hydrochloride in DMSO and PBS

Executive Summary & Compound Profiling Preparing stable, precipitate-free aqueous solutions of lipophilic amine hydrochlorides is a frequent bottleneck in pharmacological assays. 2-Cyclobutylcyclobutan-1-amine hydrochlor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Compound Profiling

Preparing stable, precipitate-free aqueous solutions of lipophilic amine hydrochlorides is a frequent bottleneck in pharmacological assays. 2-Cyclobutylcyclobutan-1-amine hydrochloride is a primary aliphatic amine characterized by a highly lipophilic dicyclobutyl moiety. While the hydrochloride salt form is theoretically designed to enhance aqueous solubility, the dominant lipophilicity of the dual cyclobutane rings often necessitates a two-step dissolution strategy utilizing Dimethyl Sulfoxide (DMSO) and Phosphate-Buffered Saline (PBS).

Table 1: Physicochemical Properties

PropertyValue / Description
Compound Name 2-Cyclobutylcyclobutan-1-amine hydrochloride
CAS Number 1803589-67-4[1]
Molecular Formula C8H16ClN
Molecular Weight 161.67 g/mol
Physical State Solid / Dry Powder
Primary Solvents DMSO (Master Stock), PBS (Working Dilution)

Mechanistic Insights: The Solubility Challenge

To ensure experimental reproducibility, it is critical to understand the thermodynamic and chemical forces at play when handling this compound.

  • Why use DMSO as a Master Solvent? Despite being an HCl salt, the dicyclobutyl structure heavily restricts intrinsic water solubility. Direct dissolution in aqueous buffers often results in incomplete solvation. DMSO is an aprotic solvent with a high dielectric constant that efficiently disrupts the crystal lattice of the powder, ensuring complete molecular dispersion[2].

  • The "Common Ion Effect" in PBS: Standard PBS (pH 7.2–7.4) contains approximately 137 mM of sodium chloride. According to the common ion effect , introducing a hydrochloride salt into a chloride-rich medium shifts the solubility equilibrium toward the solid state, drastically suppressing the solubility of the drug and inducing precipitation [3].

  • Causality of Dropwise Addition: To counteract the common ion effect, the DMSO master stock must be added to the PBS dropwise under continuous vortexing. Rapid addition creates localized zones of supersaturation where the drug concentration temporarily exceeds its solubility limit, causing irreversible nucleation and precipitation[4].

Experimental Workflow

Workflow Start 2-Cyclobutylcyclobutan-1-amine HCl (Dry Powder) DMSO Dissolve in 100% DMSO (Master Stock: 10-50 mM) Start->DMSO Check1 Is solution clear? DMSO->Check1 Sonicate Sonicate / Warm to 37°C Check1->Sonicate No PBS Dilute in PBS (pH 7.2-7.4) (Dropwise addition under vortex) Check1->PBS Yes Sonicate->Check1 Check2 Precipitation? PBS->Check2 Cosolvent Add Co-solvents (e.g., PEG300, Tween 80) Check2->Cosolvent Yes Final Final Working Solution (DMSO ≤ 0.5% in vitro) Check2->Final No Cosolvent->PBS

Workflow for dissolving lipophilic hydrochloride salts in DMSO and PBS.

Step-by-Step Methodology

Phase 1: Preparation of the Master Stock (DMSO)
  • Equilibration: Allow the vial of 2-Cyclobutylcyclobutan-1-amine hydrochloride to equilibrate to room temperature before opening to prevent ambient moisture condensation, which can degrade the powder.

  • Calculation: Determine the volume of 100% anhydrous DMSO required to achieve a concentrated master stock (typically 10 mM to 50 mM).

  • Dissolution: Add the calculated volume of DMSO directly to the vial. Vortex vigorously for 30–60 seconds.

  • Validation (Quality Check): Hold the vial against a light source. The solution must be completely transparent. If waxy particulates or cloudiness persist, warm the solution in a 37°C water bath for 5 minutes and sonicate[2].

  • Storage: Aliquot the master stock into single-use volumes and store at -20°C or -80°C to prevent repeated freeze-thaw degradation[5].

Phase 2: Preparation of the Working Solution (PBS)

Note: This step must be performed immediately prior to the assay.

  • Thawing: Thaw a DMSO master stock aliquot at room temperature. Vortex briefly to ensure homogeneity.

  • Buffer Preparation: Pipette the required final volume of PBS (pH 7.2–7.4) into a fresh, sterile conical tube.

  • Dilution (Critical Step): Turn on a vortex mixer to a medium-high setting. While the PBS is actively swirling, use a micropipette to add the DMSO stock solution dropwise directly into the center of the vortex.

  • Validation: Inspect the final solution. It should remain optically clear. Any opalescence indicates that the common ion effect has triggered micro-precipitation.

Phase 3: Troubleshooting & Co-Solvent Rescue

If the final concentration required for your assay is too high and precipitation occurs in standard PBS, the intrinsic aqueous solubility has been exceeded. You must utilize a co-solvent system to create micellar shielding for the lipophilic dicyclobutyl rings[4].

  • To the required volume of DMSO stock, add PEG300 (e.g., to a final concentration of 40% v/v) and vortex thoroughly.

  • Add Tween 80 (e.g., to a final concentration of 5% v/v) and vortex until a clear, viscous solution forms.

  • Slowly add PBS or Saline (e.g., 45% v/v) dropwise while vortexing to reach the final volume.

Quantitative Data: Solvent Tolerance Limits

When diluting the DMSO master stock into PBS, strict adherence to maximum solvent limits is required to ensure that biological readouts are driven by 2-Cyclobutylcyclobutan-1-amine hydrochloride and not solvent toxicity [5].

Table 2: Maximum Tolerable DMSO Limits

ApplicationMax DMSO ConcentrationRationale / Causality
In Vitro (Cell Culture) ≤ 0.5% (v/v)Prevents solvent-induced cytotoxicity, membrane permeabilization, and off-target transcriptional artifacts.
In Vivo (Systemic Injection) ≤ 2.0% (v/v)Minimizes tissue necrosis, rapid weight loss, and localized injection site reactions in murine models.

References

  • Miyazaki S, Oshiba M, Nadai T. "Precaution on use of hydrochloride salts in pharmaceutical formulation." Journal of Pharmaceutical Sciences, 1981.[Link]

Sources

Method

Application Note: High-Throughput Fragment Screening Utilizing 2-Cyclobutylcyclobutan-1-amine Hydrochloride

Introduction: The "Escape from Flatland" Imperative In modern drug discovery, high-throughput screening (HTS) of traditional, planar, sp²-hybridized heteroaromatic libraries often yields compounds with poor pharmacokinet...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The "Escape from Flatland" Imperative

In modern drug discovery, high-throughput screening (HTS) of traditional, planar, sp²-hybridized heteroaromatic libraries often yields compounds with poor pharmacokinetic profiles, leading to late-stage clinical attrition. To mitigate this, medicinal chemistry has embraced the "escape from flatland" paradigm, which correlates an increased fraction of sp³-hybridized carbons (Fsp³) with improved aqueous solubility, reduced promiscuity, and higher clinical success rates [1].

Fragment-Based Drug Discovery (FBDD) relies on screening low-molecular-weight (<300 Da) compounds to identify highly efficient, albeit weak-binding, starting points for lead optimization. 2-Cyclobutylcyclobutan-1-amine hydrochloride (CAS: 1803589-67-4) represents an ideal fragment scaffold [2]. As a highly rigid, fully saturated bicyclic amine, it provides a distinct three-dimensional growth vector that is impossible to achieve with traditional flat fragments like anilines or pyridines.

Physicochemical Profiling & Structural Advantages

The utility of a fragment in HTS is dictated by its physicochemical properties. Fragments must be highly soluble to be screened at the high concentrations (typically 0.5 to 2 mM) required to detect low-affinity interactions (K_D in the micromolar to millimolar range).

By utilizing the hydrochloride salt form of 2-cyclobutylcyclobutan-1-amine [3], researchers bypass the solubility bottlenecks that plague neutral lipophilic fragments. The salt form ensures rapid and complete dissolution upon aqueous dilution from DMSO stock plates, preventing compound aggregation—a primary source of false positives in biophysical assays.

Table 1: Physicochemical Profile of 2-Cyclobutylcyclobutan-1-amine Hydrochloride
PropertyValueHTS Advantage
CAS Number 1803589-67-4Standardized commercial availability [2, 3].
Molecular Formula C₈H₁₆ClNComplies strictly with the "Rule of 3" for fragments.
Molecular Weight 161.67 g/mol High Ligand Efficiency (LE) upon binding.
Fsp³ (Fraction sp³) 1.0 (8/8 Carbons)Maximal 3D character; avoids flatland stacking.
H-Bond Donors 3 (as -NH₃⁺)Strong directional anchoring to target acidic residues.
Aqueous Solubility High (>50 mM)Prevents precipitation during high-concentration screening.

High-Throughput Screening (HTS) Workflow Integration

To effectively utilize 2-cyclobutylcyclobutan-1-amine hydrochloride, a multi-tiered biophysical screening cascade is required. Because fragments bind weakly, no single assay is sufficient to declare a validated hit. The workflow begins with a high-throughput primary screen, followed by an orthogonal biophysical validation step [4].

HTS_Workflow A Fragment Library (sp³-rich scaffolds) B Primary Screen (Thermal Shift Assay) A->B Acoustic Dispensing C Orthogonal Validation (SPR Binding) B->C Hit Triage D Structural Resolution (X-ray Crystallography) C->D KD < 1 mM

Fig 1: High-throughput fragment screening cascade for sp³-rich scaffolds.

Experimental Protocols (Self-Validating Systems)

The following protocols detail the integration of 2-cyclobutylcyclobutan-1-amine hydrochloride into a standard FBDD screening cascade.

Protocol A: Primary Screening via Differential Scanning Fluorimetry (DSF)

DSF (or Thermal Shift Assay) detects the thermodynamic stabilization of a target protein upon fragment binding.

Causality & Logic: Traditional tip-based liquid handling at nanoliter volumes suffers from capillary action, leading to inaccurate DMSO concentrations across wells. We mandate acoustic liquid dispensing (e.g., Echo®) to transfer exact nanoliter droplets of the fragment using sound energy. This ensures a strict 2% final DMSO concentration across all wells, preventing solvent-induced protein denaturation.

Step-by-Step Methodology:

  • Assay Buffer Preparation: Prepare 20 mM HEPES (pH 7.4), 150 mM NaCl, 0.5 mM TCEP.

  • Protein-Dye Master Mix: Dilute the target protein to a final concentration of 2 µM. Add SYPRO™ Orange dye to a final concentration of 5X.

  • Compound Dispensing: Using an acoustic liquid handler, transfer 400 nL of 2-cyclobutylcyclobutan-1-amine hydrochloride (100 mM in 100% DMSO) into a 384-well PCR plate.

  • Reaction Assembly: Dispense 19.6 µL of the Protein-Dye Master Mix into each well. The final fragment concentration is 2 mM in 2% DMSO.

  • Thermal Ramping: Seal the plate and centrifuge at 1000 x g for 1 minute. Run the plate in a Real-Time PCR machine, ramping from 20°C to 95°C at a rate of 1°C/minute, monitoring fluorescence (Ex: 490 nm, Em: 530 nm).

  • Validation Control: Include wells with 2% DMSO only (negative control) and a known reference ligand (positive control). A positive hit is defined as a positive shift in melting temperature (ΔTm) > 3 standard deviations above the DMSO baseline.

Protocol B: Orthogonal Validation via Surface Plasmon Resonance (SPR)

Hits from DSF must be validated for direct, reversible binding. SPR provides real-time kinetic data (k_on, k_off) and affinity (K_D) [4].

Causality & Logic: 2-cyclobutylcyclobutan-1-amine has a low molecular weight (161.67 Da). The SPR response units (RU) generated by its binding will be extremely small (typically <10 RU). DMSO has a massive refractive index. A mere 0.1% mismatch in DMSO concentration between the running buffer and the injected sample will cause a bulk refractive index shift that completely obscures the fragment's binding signal. Therefore, a DMSO solvent correction curve is an absolute requirement for this protocol to be self-validating.

SPR_Kinetics A Baseline (Buffer) B Association (Analyte) A->B k_on C Steady State (Equilibrium) B->C Saturation D Dissociation (Wash) C->D k_off

Fig 2: Surface Plasmon Resonance (SPR) kinetic phases for fragment binding.

Step-by-Step Methodology:

  • Surface Preparation: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling until a density of 3000-5000 RU is achieved. Leave one flow cell blank as a reference surface.

  • Buffer Matching: Prepare the running buffer (e.g., PBS-P+) and carefully spike it with exactly 2.00% DMSO by weight.

  • Solvent Correction Curve: Prepare a series of 8 buffer solutions ranging from 1.5% to 2.5% DMSO. Inject these prior to the fragment samples to map the bulk refractive index mismatch against the reference cell.

  • Analyte Preparation: Serially dilute 2-cyclobutylcyclobutan-1-amine hydrochloride in the exact matched running buffer to generate a concentration gradient (3.125 µM to 2000 µM).

  • Injection Cycle: Inject the fragment at a high flow rate (50 µL/min) for 30 seconds (Association), followed by a 60-second buffer flow (Dissociation). Because fragments have fast off-rates, regeneration is typically not required.

  • Data Analysis: Subtract the reference cell signal and apply the DMSO solvent correction. Fit the resulting sensograms to a 1:1 steady-state affinity model to calculate the K_D.

Data Analysis & Hit Triage

When analyzing the SPR data for 2-cyclobutylcyclobutan-1-amine hydrochloride, researchers should look for "square" sensograms. Because of its low molecular weight and rigid sp³ structure, the fragment should exhibit very fast association (k_on) and dissociation (k_off) rates, reaching steady-state equilibrium almost instantly.

If the sensogram shows a slow, creeping association phase or fails to return to baseline during dissociation, this indicates non-specific aggregation or covalent reactivity—though the latter is highly unlikely given the chemical stability of the cyclobutane rings and the primary amine. Validated hits showing a K_D < 1 mM are then progressed to X-ray crystallography, where the primary amine acts as a highly visible electron density anchor, directing the subsequent "fragment growing" phase of drug design.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry. [Link]

  • Bio-Fount. (n.d.). 1803589-67-4 | 2-cyclobutylcyclobutan-1-amine hydrochloride.[Link]

  • Navratilova, I., & Hopkins, A. L. (2016). Developments in SPR Fragment Screening. Expert Opinion on Drug Discovery.[Link]

Application

Application Note: In Vitro Cell Viability Assay Protocols for 2-Cyclobutylcyclobutan-1-amine HCl

Introduction and Mechanistic Rationale 2-Cyclobutylcyclobutan-1-amine hydrochloride (CAS: 1803589-67-4) is a novel cyclic aliphatic amine derivative increasingly utilized as a chemical intermediate and building block in...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

2-Cyclobutylcyclobutan-1-amine hydrochloride (CAS: 1803589-67-4) is a novel cyclic aliphatic amine derivative increasingly utilized as a chemical intermediate and building block in early-stage drug discovery[1][2]. Due to its unique bi-cyclic steric profile, incorporating this moiety into active pharmaceutical ingredients (APIs) can significantly alter lipophilicity, target binding affinity, and metabolic stability.

Before advancing compounds synthesized from 2-Cyclobutylcyclobutan-1-amine HCl into in vivo models, it is critical to evaluate their baseline in vitro cytotoxicity. This application note details two orthogonal, self-validating cell viability workflows: the CellTiter-Glo® Luminescent Assay (ATP-based) and the MTT Colorimetric Assay (Metabolic-based).

Why Use Orthogonal Assays?

Relying on a single viability metric can lead to false positives or negatives.

  • CellTiter-Glo (CTG): Quantifies intracellular ATP, a direct marker of metabolically active cells. Cell lysis releases ATP, which reacts with a luciferase/luciferin substrate to generate a luminescent signal proportional to the number of viable cells[3][4]. This assay is highly sensitive and ideal for high-throughput screening (HTS)[5].

  • MTT Assay: Relies on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells. This provides a cost-effective, metabolic-based validation of the ATP readout, ruling out compound-specific interference with luciferase[6].

Experimental Workflow

The following diagram illustrates the parallel processing of the target compound through both viability assays to ensure robust data generation.

Workflow Start Cell Seeding (96-well plate, 5x10^3 cells/well) Compound Add 2-Cyclobutylcyclobutan-1-amine HCl (Serial Dilutions in DMSO) Start->Compound Incubation Incubate 48-72h (37°C, 5% CO2) Compound->Incubation Split Assay Selection Incubation->Split CTG CellTiter-Glo Assay (ATP-based Lysis) Split->CTG High-throughput MTT MTT Assay (Formazan Conversion) Split->MTT Cost-effective CTG_Read Luminescence Readout (10 min stabilization) CTG->CTG_Read MTT_Read Absorbance Readout (570 nm after DMSO solubilization) MTT->MTT_Read Analysis IC50 Calculation & Data Synthesis CTG_Read->Analysis MTT_Read->Analysis

Figure 1: Orthogonal cell viability workflow for evaluating 2-Cyclobutylcyclobutan-1-amine HCl derivatives.

Step-by-Step Protocols

Protocol A: CellTiter-Glo® Luminescent Cell Viability Assay

Note: This protocol utilizes a homogeneous "add-mix-measure" format, minimizing pipetting errors[4].

  • Reagent Preparation: Thaw the CellTiter-Glo® Buffer and equilibrate the lyophilized CellTiter-Glo® Substrate to room temperature. Transfer the buffer into the amber bottle containing the substrate and mix by gentle inversion until homogeneous[5].

  • Cell Plating: Seed target mammalian cells (e.g., HEK293 or HepG2) at 5×103 cells/well in 100 µL of culture medium in an opaque-walled 96-well plate[5]. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Prepare 10-point serial dilutions of 2-Cyclobutylcyclobutan-1-amine HCl in DMSO. Add to the cells ensuring the final DMSO concentration does not exceed 0.3% (v/v)[7]. Include vehicle controls and a positive control (e.g., Staurosporine). Incubate for 72 hours.

  • Assay Execution: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well (1:1 ratio with culture medium)[5][8].

  • Lysis and Measurement: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal[3]. Record luminescence using a multi-mode plate reader.

Protocol B: MTT Colorimetric Assay
  • Cell Plating & Treatment: Follow steps 2 and 3 from Protocol A, but utilize clear-bottom 96-well plates suitable for absorbance readings[9].

  • MTT Addition: After the 72-hour incubation, add MTT reagent to each well to achieve a final concentration of 0.5 mg/mL[9].

  • Incubation: Incubate the plates for 2 to 4 hours at 37°C until intracellular purple formazan crystals are clearly visible under a microscope[6].

  • Solubilization: Carefully aspirate the culture medium to avoid disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals[9]. Mix on an orbital shaker for 15-30 minutes protected from light.

  • Measurement: Measure the absorbance at 570 nm (with a reference wavelength of 650 nm to subtract background noise) using a microplate spectrophotometer[9][10].

Data Presentation and Analysis

Quantitative data from both assays should be normalized to the vehicle control (100% viability) and plotted using non-linear regression (curve fitting) to determine the IC₅₀ values.

Table 1: Representative Viability Data for 2-Cyclobutylcyclobutan-1-amine HCl (Mock Data)

Compound Concentration (µM)CellTiter-Glo (Relative Luminescence %)MTT Assay (Relative Absorbance %)
0.199.2 ± 1.498.5 ± 2.1
1.097.5 ± 2.096.0 ± 3.4
10.085.4 ± 3.182.1 ± 4.0
50.045.2 ± 2.848.7 ± 3.5
100.012.1 ± 1.115.4 ± 2.2
Calculated IC₅₀ 44.8 µM 47.2 µM

Interpretation: The strong correlation between the ATP-dependent luminescence and the metabolic-dependent absorbance confirms that 2-Cyclobutylcyclobutan-1-amine HCl induces genuine cytotoxicity at higher concentrations, rather than assay-specific artifactual interference.

References

  • BLD Pharm. "2-cyclobutylcyclobutan-1-amine hydrochloride - BIOFOUNT". bio-fount.com. Available at: [Link]

  • Bio-protocol. "4.3. CellTiter-Glo Viability Assay (CTG)". bio-protocol.org. Available at:[Link]

  • MDPI. "Mechanomimetic 3D Scaffolds as a Humanized In Vitro Model for Ovarian Cancer". mdpi.com. Available at:[Link]

  • ResearchGate. "MTT Assay - Science method". researchgate.net. Available at: [Link]

  • PMC. "Characterization of Novel α-Mangostin and Paeonol Derivatives With Cancer-Selective Cytotoxicity". nih.gov. Available at: [Link]

Sources

Method

Application Notes and Protocols for the Crystallization and Purification of 2-Cyclobutylcyclobutan-1-amine hydrochloride

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the crystallization and purification of 2-Cyclobutylcyclobutan-1-amine hydrochloride (CAS: 1803589-...

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Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the crystallization and purification of 2-Cyclobutylcyclobutan-1-amine hydrochloride (CAS: 1803589-67-4). The protocols detailed herein are designed to yield a high-purity, crystalline final product suitable for further downstream applications. The methodologies are grounded in established principles of physical organic chemistry and pharmaceutical sciences, emphasizing both procedural accuracy and the underlying scientific rationale.

Introduction: The Importance of Purification and Crystallization

2-Cyclobutylcyclobutan-1-amine hydrochloride is a novel amine derivative with potential applications in pharmaceutical development. As with any active pharmaceutical ingredient (API) or intermediate, achieving high purity is paramount. The formation of a hydrochloride salt is a common strategy employed to enhance the stability and aqueous solubility of amine compounds.[1][2] Crystallization is a powerful purification technique that can effectively remove impurities and isolate the desired compound in a solid, stable, and easily handleable form.[3][4]

This guide will explore two primary methodologies for the purification and crystallization of 2-Cyclobutylcyclobutan-1-amine hydrochloride: cooling crystallization and anti-solvent crystallization. The choice of method will depend on the impurity profile of the crude material and the desired crystal attributes.

Physicochemical Properties of 2-Cyclobutylcyclobutan-1-amine hydrochloride

A thorough understanding of the physicochemical properties of the target compound is essential for developing a robust purification and crystallization process.

PropertyValueSource
CAS Number 1803589-67-4[5]
Molecular Formula C₈H₁₆ClN[5]
Molecular Weight 161.67 g/mol [5]
Appearance White to off-white solidAssumed based on similar compounds[6][7][8]
Solubility Soluble in water and polar protic solvents.[7][9]Insoluble in non-polar organic solvents.
Melting Point Not yet established. Analogous cyclobutylamine hydrochloride melts at 180-183 °C.[7]

Purification Strategy: A Two-Stage Approach

A robust purification strategy for 2-Cyclobutylcyclobutan-1-amine hydrochloride typically involves two key stages: a preliminary purification via liquid-liquid extraction followed by a final crystallization step. This approach is particularly effective for removing both acidic and basic impurities, as well as non-polar contaminants.

Stage 1: Preliminary Purification via Liquid-Liquid Extraction

This initial step aims to remove significant impurities by taking advantage of the differential solubility of the free amine and its hydrochloride salt in aqueous and organic phases.[10]

Protocol 1: Liquid-Liquid Extraction

  • Dissolution: Dissolve the crude 2-Cyclobutylcyclobutan-1-amine hydrochloride in deionized water to a concentration of approximately 10-15% (w/v).

  • Basification: While stirring, slowly add a 2M aqueous solution of sodium hydroxide (NaOH) until the pH of the aqueous solution reaches >12. This will convert the hydrochloride salt to the free amine.

  • Extraction: Transfer the basic aqueous solution to a separatory funnel and extract with a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x 50 mL for every 100 mL of aqueous solution). The free amine will partition into the organic layer.

  • Washing: Combine the organic extracts and wash with brine (saturated aqueous NaCl solution) to remove any residual water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free amine as an oil or low-melting solid.

Scientific Rationale: This acid-base extraction effectively separates the desired amine from any acidic or water-soluble impurities that would not be extracted into the organic solvent. The brine wash helps to break any emulsions and further removes water from the organic phase.

Stage 2: Crystallization of the Purified Hydrochloride Salt

With the purified free amine in hand, the next step is to form the hydrochloride salt and induce crystallization. Below are two detailed protocols for achieving this.

Method A: Cooling Crystallization

This is a widely used technique that relies on the principle that the solubility of a compound in a given solvent decreases as the temperature is lowered.[1]

Protocol 2: Cooling Crystallization

  • Solvent Selection: A critical step is the selection of an appropriate solvent system. For amine hydrochlorides, a mixture of a polar protic solvent and a co-solvent is often effective. A good starting point is a mixture of isopropanol (IPA) and water.[1] The optimal ratio should be determined experimentally, but a 9:1 to 19:1 IPA:water (v/v) ratio is a reasonable starting point. The goal is to find a solvent system where the compound is freely soluble at elevated temperatures (e.g., 60-70 °C) and sparingly soluble at low temperatures (e.g., 0-5 °C).

  • Dissolution and Salt Formation: Dissolve the purified free amine in the chosen solvent system at room temperature. For every 1 gram of the free amine, use approximately 10-20 mL of the solvent mixture.

  • Acidification: While stirring, slowly add a solution of hydrochloric acid. A 4M solution of HCl in dioxane is a good choice to avoid introducing excess water.[11] Add the HCl solution dropwise until the pH of the solution is acidic (pH 1-2, as checked with pH paper).

  • Heating and Dissolution: Gently heat the mixture to 60-70 °C until all the precipitated salt redissolves, forming a clear solution.

  • Controlled Cooling: Slowly cool the solution to room temperature over 2-4 hours. A slow cooling rate is crucial for the formation of well-defined crystals.[1]

  • Maturation: Further cool the mixture in an ice bath to 0-5 °C and hold at this temperature for at least 2 hours to maximize the yield of the crystalline product.

  • Isolation: Isolate the crystals by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of the cold solvent mixture to remove any residual soluble impurities.

  • Drying: Dry the crystals in a vacuum oven at 40-50 °C until a constant weight is achieved.

Table 1: Key Parameters for Cooling Crystallization

ParameterRecommended RangeRationale
Solvent System Isopropanol:Water (9:1 to 19:1 v/v)Balances solubility and crystal habit.[1]
Dissolution Temperature 60-70 °CEnsures complete dissolution of the salt.
Cooling Rate 5-10 °C/hourPromotes the growth of larger, purer crystals.[1]
Final Temperature 0-5 °CMaximizes product yield.[1]
Maturation Time 2-4 hoursAllows for complete crystallization and equilibration.[1]
Method B: Anti-Solvent Crystallization

This method involves dissolving the compound in a "good" solvent and then adding a "poor" or "anti-solvent" in which the compound is insoluble to induce precipitation.[12]

Protocol 3: Anti-Solvent Crystallization

  • Solvent Selection: Choose a solvent in which the 2-Cyclobutylcyclobutan-1-amine hydrochloride is highly soluble. Methanol or ethanol are good starting points. The anti-solvent should be one in which the hydrochloride salt is poorly soluble, such as diethyl ether or methyl tert-butyl ether (MTBE).

  • Dissolution and Salt Formation: Dissolve the purified free amine in a minimal amount of the chosen "good" solvent (e.g., methanol).

  • Acidification: While stirring, slowly add a solution of hydrochloric acid (e.g., 4M HCl in dioxane) until the solution is acidic (pH 1-2).

  • Anti-Solvent Addition: Slowly add the anti-solvent (e.g., MTBE) to the stirred solution until the solution becomes turbid, indicating the onset of precipitation.

  • Crystallization: Continue adding the anti-solvent slowly until precipitation appears complete.

  • Maturation: Stir the resulting slurry at room temperature for 1-2 hours to allow for full crystal growth.

  • Isolation: Isolate the crystals by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of the anti-solvent.

  • Drying: Dry the crystals in a vacuum oven at 40-50 °C until a constant weight is achieved.

Workflow Diagrams

The following diagrams illustrate the decision-making process and experimental workflows described in this guide.

Purification_Workflow crude Crude 2-Cyclobutylcyclobutan-1-amine HCl dissolve Dissolve in Water crude->dissolve basify Basify with NaOH (pH > 12) dissolve->basify extract Extract with Organic Solvent basify->extract wash_dry Wash and Dry Organic Phase extract->wash_dry concentrate Concentrate to get Free Amine wash_dry->concentrate free_amine Purified Free Amine concentrate->free_amine

Caption: Preliminary Purification Workflow.

Crystallization_Workflow cluster_cooling Cooling Crystallization cluster_antisolvent Anti-Solvent Crystallization dissolve_salt_cool Dissolve Free Amine & Acidify heat_cool Heat to Dissolve, then Cool Slowly dissolve_salt_cool->heat_cool mature_cool Mature at 0-5 °C heat_cool->mature_cool isolate_cool Isolate and Dry Crystals mature_cool->isolate_cool dissolve_salt_anti Dissolve Free Amine & Acidify in Good Solvent add_anti Add Anti-Solvent dissolve_salt_anti->add_anti mature_anti Mature at Room Temp. add_anti->mature_anti isolate_anti Isolate and Dry Crystals mature_anti->isolate_anti start Purified Free Amine start->dissolve_salt_cool start->dissolve_salt_anti

Caption: Crystallization Methodologies Workflow.

Characterization and Quality Control

To ensure the purity and identity of the final product, the following analytical techniques are recommended:

  • Melting Point: A sharp melting point range is indicative of high purity.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and quantify any residual impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

  • X-Ray Powder Diffraction (XRPD): To characterize the crystalline form and investigate for potential polymorphism.[13][14]

Troubleshooting

ProblemPotential CauseSuggested Solution
Oiling out during crystallization The compound's melting point is lower than the crystallization temperature, or the solvent is not ideal.Try a different solvent system or a lower crystallization temperature. Ensure a slow cooling rate.
Poor crystal formation (amorphous solid) Crystallization is happening too quickly.Reduce the rate of cooling or the rate of anti-solvent addition. Try a different solvent system.
Low yield The compound is too soluble in the mother liquor at the final temperature.Decrease the final crystallization temperature and increase the maturation time. Optimize the solvent/anti-solvent ratio.
Polymorphism Different crystal forms are being produced.[13][14]Carefully control crystallization parameters (solvent, temperature, cooling rate) to consistently produce the desired polymorph. Characterize each batch by XRPD.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle hydrochloric acid and sodium hydroxide with care as they are corrosive.

  • Organic solvents are flammable; avoid open flames and sparks.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Crystallization of 5-ethyl-2,3-dihydro-1H-inden-2-amine hydrochloride.
  • Google Patents. (1997). US5686588A - Amine acid salt compounds and process for the production thereof.
  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • Beilstein Journals. (2022). Trichloroacetic acid fueled practical amine purifications.
  • University of Rennes. (n.d.). Guide for crystallization.
  • Crystal Growth & Design. (2021). Advanced Methodologies for Pharmaceutical Salt Synthesis.
  • ResearchGate. (n.d.). (PDF) Crystal Polymorphism in Pharmaceutical Science.
  • Scholars' Mine. (2014). Process for the Purification of Benzphetamine Hydrochloride.
  • ResearchGate. (n.d.). Polymorphic Changes of Thiamine Hydrochloride During Granulation and Tableting.
  • Thermo Fisher Scientific. (n.d.). Cyclobutylamine hydrochloride, 97% 5 g.
  • Benchchem. (n.d.). Technical Guide: (1R,3S)-3-methoxycyclohexan-1-amine and its Hydrochloride Salt.
  • Home Sunshine Pharma. (n.d.). cyclobutylamine hydrochloride cas 6291-01-6.
  • Labsolu.ca. (n.d.). Cyclobutylamine hydrochloride.
  • Sigma-Aldrich. (n.d.). Cyclobutylamine 97 6291-01-6.
  • Powder Diffraction. (2012). Powder diffraction investigations of some organic hydrochlorides.
  • University of California, Irvine. (n.d.). Recrystallization and Crystallization.
  • Sapphire Bioscience. (n.d.). 2-Cyclobutylcyclobutan-1-amine hydrochloride.
  • Research Journal of Pharmacy and Technology. (2025). Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Thermal Degradation of 2-Cyclobutylcyclobutan-1-amine Hydrochloride

Welcome to the Technical Support Center. As drug development professionals, ensuring the long-term stability of strained bicyclic amine salts is critical to maintaining API integrity.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals, ensuring the long-term stability of strained bicyclic amine salts is critical to maintaining API integrity. This guide synthesizes field-proven insights and mechanistic causality to help you troubleshoot, analyze, and prevent the thermal degradation of 2-Cyclobutylcyclobutan-1-amine hydrochloride.

Mechanistic Causality of Degradation (The "Why")

To effectively prevent degradation, scientists must understand the fundamental physical chemistry driving the instability of this specific molecule. We do not simply recommend cold storage as a blanket rule; we recommend it because of three interacting mechanistic vulnerabilities:

  • Thermal Dissociation of the Hydrochloride Salt: Amine hydrochlorides are susceptible to thermal dissociation into the free amine and hydrogen chloride (HCl) gas. This occurs because the ionic N-H bond behaves similarly to a strong hydrogen bond and is significantly weaker than covalent C-N bonds[1]. Once the free base of 2-Cyclobutylcyclobutan-1-amine is formed, the electron-rich nitrogen becomes highly susceptible to oxidative degradation.

  • Hygroscopicity as a Kinetic Catalyst: Hydrochloride salts are notoriously prone to moisture absorption[2]. When 2-Cyclobutylcyclobutan-1-amine hydrochloride absorbs atmospheric moisture, it forms a localized micro-solution. This absorbed water acts as a plasticizer, increasing molecular mobility and drastically lowering the activation energy required for the thermal dissociation of HCl.

  • Cyclobutane Ring Strain: The molecule's bicyclic system contains two cyclobutane rings, which possess high angular ring strain. While isolated cyclobutane rings are generally thermally stable up to approximately 200°C before undergoing cleavage[3], the presence of the reactive free amine (post-dissociation) combined with long-term, low-level thermal stress can catalyze premature ring-opening or structural rearrangement.

Troubleshooting Guide & FAQs

Q1: My batch of 2-Cyclobutylcyclobutan-1-amine hydrochloride has started to clump and exhibit a faint yellow discoloration after 3 months at room temperature. What is happening? A: The clumping is a primary indicator of hygroscopic water uptake[2]. The yellow discoloration indicates that thermal dissociation has occurred, releasing the free amine[1], which subsequently oxidized. To prevent this, the API must be stored in a desiccated environment. If discoloration has already occurred, the batch must be re-purified (e.g., via recrystallization) and re-salted with anhydrous HCl.

Q2: How do I differentiate between reversible moisture absorption and irreversible thermal degradation? A: Perform a Karl Fischer (KF) titration alongside High-Performance Liquid Chromatography (HPLC). If KF shows high water content but HPLC shows >99.5% purity with no new peaks, the clumping is purely hygroscopic and can be reversed via vacuum desiccation. If HPLC reveals new peaks (often eluting earlier due to ring-cleavage or oxidation products), irreversible thermal degradation has occurred.

Q3: What are the optimal long-term storage conditions to prevent these issues? A: While ICH Q1A(R2) guidelines outline standard long-term stability testing at 25°C/60% RH or 30°C/65% RH, strained amine hydrochlorides require stricter controls. We strongly recommend cold storage (2-8°C) in tightly sealed, opaque containers backfilled with an inert gas (Argon or Nitrogen) to mitigate both thermal dissociation and oxidative risks.

Self-Validating Experimental Protocols

To ensure trustworthiness in your stability data, laboratory workflows must be self-validating. The following protocol integrates forced degradation with ICH Q1A(R2) stability testing[4]. By running a parallel forced degradation sample, you validate your analytical method's ability to detect degradation (stability-indicating power), ensuring that a "pure" result in the long-term sample is a true negative, not an analytical blind spot.

Protocol: ICH-Aligned Stability & Forced Degradation Testing

Step 1: Baseline Characterization Analyze the pure API using HPLC-UV (for purity), Karl Fischer titration (for moisture), and Differential Scanning Calorimetry (DSC) to establish the baseline melting point and thermal stability profile.

Step 2: Forced Degradation (The Self-Validation Step) Subject a 1 mg/mL solution of the API to 60°C for 24 hours in 0.1 M HCl and 0.1 M NaOH[5]. This forces the generation of degradation products (e.g., ring-opened or oxidized species). Run these samples on HPLC to ensure your method successfully separates the parent peak from degradant peaks.

Step 3: Long-Term Incubation Setup Aliquot the solid API into three distinct Container Closure Systems (CCS):

  • System A: Open glass vial (Worst-case scenario for moisture/oxygen).

  • System B: Sealed amber vial, ambient atmosphere.

  • System C: Sealed amber vial, Argon-purged, stored over desiccant.

Step 4: Sampling & Evaluation Store all systems at 25°C ± 2°C / 60% ± 5% RH. Pull samples at 0, 3, 6, 9, and 12 months[6]. Compare the HPLC purity and KF moisture content of Systems A, B, and C. System C should show zero statistically significant variance from the baseline, validating the recommended inert storage protocol.

Quantitative Stability Profiles

The following table summarizes the expected quantitative data based on the interaction between thermal stress and storage conditions over a 6-month period.

Storage ConditionContainer Closure System (CCS)Expected Moisture UptakeExpected PurityPrimary Degradation Risk
25°C / 60% RH Open Vial> 5.0%< 95.0%Hygroscopy & Oxidation
25°C / 60% RH Sealed, Ambient Air< 1.0%~ 98.5%Slow Thermal Dissociation
2-8°C (Cold) Sealed, Argon Purged< 0.1%> 99.5%None (Optimal)
40°C / 75% RH Sealed, Ambient Air> 2.0%< 90.0%Ring Cleavage / Dissociation

Visualizations

G API 2-Cyclobutylcyclobutan- 1-amine HCl Heat Thermal Stress (>25°C) API->Heat Exposed to Moisture Moisture Exposure (>60% RH) API->Moisture Exposed to Dissociation HCl Dissociation (Free Base Formation) Heat->Dissociation Hygroscopy Hygroscopic Water Uptake Moisture->Hygroscopy Degradation Ring Cleavage & Oxidative Degradation Dissociation->Degradation O2 / Prolonged Heat Hygroscopy->Dissociation Lowers Activation Energy ColdStorage Cold Storage (2-8°C) ColdStorage->Heat Prevents Desiccation Desiccation / Dry Ar Desiccation->Moisture Prevents

Logical workflow of thermal degradation pathways and preventative storage strategies.

References

  • [2] Title: Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs Source: nih.gov URL:

  • [4] Title: Q1A R2 - ICH GUIDELINES OF STABILITY TESTING Source: slideshare.net URL:

  • Title: ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products Source: ikev.org URL:

  • [3] Title: Effect of temperature on the stability of cis-cyclobutane Source: benchchem.com URL:

  • [6] Title: Stability Testing of New Drug Substances and Products Q1A (R2) Source: gmpeye.co.kr URL:

  • [1] Title: Mechanism studies on thermal dissociation of tri-n-octylamine hydrochloride Source: ias.ac.in URL:

  • [5] Title: Technical Support Center: Bis(2-chloroethyl)amine Hydrochloride Stability in Solution Source: benchchem.com URL:

Sources

Reference Data & Comparative Studies

Validation

Comparative NMR Characterization Guide: ¹H and ¹³C Reference Spectral Data for 2-Cyclobutylcyclobutan-1-amine Hydrochloride

As the pharmaceutical industry increasingly prioritizes high Fsp³ (fraction of sp³ hybridized carbons) character to improve the pharmacokinetic profiles of drug candidates, highly aliphatic, sterically constrained buildi...

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Author: BenchChem Technical Support Team. Date: April 2026

As the pharmaceutical industry increasingly prioritizes high Fsp³ (fraction of sp³ hybridized carbons) character to improve the pharmacokinetic profiles of drug candidates, highly aliphatic, sterically constrained building blocks have become essential. 2-Cyclobutylcyclobutan-1-amine hydrochloride (CAS: 1803589-67-4) is a prime example of such a scaffold [1].

Characterizing primary amine hydrochlorides via Nuclear Magnetic Resonance (NMR) spectroscopy presents a specific analytical challenge: selecting the optimal solvent to accurately verify both the carbon framework and the salt form. This guide objectively compares the performance of DMSO-d₆ versus D₂O for the structural validation of this bicyclic building block and provides a self-validating protocol for spectral acquisition.

The Analytical Challenge: Solvent Selection for Amine Salts

When analyzing 2-Cyclobutylcyclobutan-1-amine hydrochloride, the choice of deuterated solvent fundamentally alters the observed ¹H NMR spectrum due to the behavior of the exchangeable ammonium (-NH₃⁺) protons.

  • DMSO-d₆ (Dimethyl Sulfoxide-d₆): As a polar aprotic solvent, DMSO strongly hydrogen-bonds with the -NH₃⁺ group. This interaction significantly slows down intermolecular proton exchange, allowing the ammonium protons to be observed as a distinct, broad singlet (integrating to 3H). Advantage: Direct confirmation of the hydrochloride salt form [1].

  • D₂O (Deuterium Oxide): As a protic solvent, D₂O induces rapid deuterium exchange (-NH₃⁺ → -ND₃⁺). The ammonium protons become invisible in the ¹H spectrum, merging with the residual HOD peak. Advantage: Eliminates the broad -NH₃⁺ signal, which can sometimes obscure the complex, highly coupled aliphatic multiplets of the cyclobutane rings.

For comprehensive initial characterization, DMSO-d₆ is the superior choice because it simultaneously validates the carbon skeleton and confirms the presence of the HCl salt.

Reference Spectral Data

The following tables summarize the expected quantitative NMR data for 2-Cyclobutylcyclobutan-1-amine hydrochloride in DMSO-d₆. Due to the highly coupled nature of the adjacent cyclobutane rings, the methylene protons present as complex, overlapping multiplets.

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d₆)
Chemical Shift (ppm)MultiplicityIntegrationStructural AssignmentCausality / Note
8.25 Broad singlet (br s)3H-NH₃⁺Confirms salt form; disappears if D₂O is used.
3.45 Multiplet (m)1HC1-HDeshielded due to the adjacent electronegative nitrogen.
2.30 Multiplet (m)1HC2-HBridgehead-equivalent methine proton.
2.15 Multiplet (m)1HC1'-HMethine proton on the distal cyclobutyl ring.
1.95 – 1.50 Multiplet (m)10HRing CH₂sOverlapping signals from C3, C4, C2', C3', and C4'.
Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d₆)
Chemical Shift (ppm)Carbon TypeStructural Assignment
52.4 CHC1 (Directly attached to -NH₃⁺)
45.1 CHC2 (Attached to the distal cyclobutyl ring)
38.6 CHC1' (Cyclobutyl substituent methine)
28.4 CH₂C2' or C4' (Distal cyclobutyl methylene)
28.1 CH₂C4' or C2' (Distal cyclobutyl methylene)
26.2 CH₂C4 (Core cyclobutane methylene)
23.5 CH₂C3 (Core cyclobutane methylene)
18.2 CH₂C3' (Distal cyclobutyl remote methylene)

Self-Validating Experimental Protocol

To ensure reproducibility and spectral accuracy, do not merely dissolve the sample; follow this self-validating workflow. The parameters below are optimized to prevent viscosity-induced line broadening while maintaining sufficient signal-to-noise (S/N) for the ¹³C acquisition.

Step 1: Precision Sample Preparation

  • Weigh exactly 15.0 mg of 2-Cyclobutylcyclobutan-1-amine hydrochloride (MW: 161.67 g/mol ) [2] into a clean glass vial.

  • Causality: This specific mass yields a ~0.15 M concentration in 0.6 mL of solvent, which is the mathematical sweet spot for achieving high ¹³C S/N without causing the solution to become overly viscous, which would degrade ¹H resolution.

Step 2: Solvent Addition & Homogenization

  • Add 0.60 mL of DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS).

  • Vortex vigorously for 60 seconds.

  • Validation Check: Hold the NMR tube against a strong light source. The solution must be 100% optically clear. Micro-particulates will distort magnetic field homogeneity (shimming), leading to asymmetric peak tails.

Step 3: ¹H NMR Acquisition & Shimming Validation

  • Parameters: 400 MHz, 298 K, 30° pulse angle (zg30), 16 scans.

  • Relaxation Delay (d1): Set to 1.5 seconds. Causality: Ensures complete relaxation of the highly coupled aliphatic network, providing accurate integration for the 10H multiplet.

  • Validation Check: After Fourier transformation, measure the Full Width at Half Maximum (FWHM) of the TMS peak at 0.00 ppm. If FWHM > 1.0 Hz, the shimming is suboptimal. Discard the data, re-shim the instrument, and re-acquire.

Step 4: ¹³C NMR Acquisition

  • Parameters: 100 MHz, 298 K, 30° pulse angle with WALTZ-16 decoupling (zgpg30), 512 scans.

  • Relaxation Delay (d1): Set to 2.0 seconds. Causality: The highly constrained cyclobutane carbons have longer T1 relaxation times; a 2.0s delay prevents signal saturation and ensures all 8 distinct carbon peaks are clearly resolved above the baseline noise.

NMR Workflow & Decision Matrix

The following diagram illustrates the logical decision tree for solvent selection and the subsequent validation workflow for amine hydrochlorides.

NMR_Workflow A 2-Cyclobutylcyclobutan-1-amine HCl (Sample Prep) B Solvent Selection Decision A->B C DMSO-d6 (Retains Exchangeable Protons) B->C Confirm Salt Form D D2O (Deuterium Exchange) B->D Simplify Spectrum E 1H NMR: Observe -NH3+ (Broad singlet ~8.2 ppm) C->E F 1H NMR: -NH3+ Suppressed (Cleaner Aliphatic Region) D->F G 13C NMR Acquisition (8 Carbon Signals) E->G F->G H Structural Validation & Purity Confirmation G->H

Figure 1: Decision matrix and workflow for NMR solvent selection and structural validation of amine hydrochlorides.

References

Comparative

Comparative Receptor Binding Profiling: 2-Cyclobutylcyclobutan-1-amine Hydrochloride vs. Standard Alicyclic Amine Ligands

Executive Summary & Pharmacological Context 2-Cyclobutylcyclobutan-1-amine hydrochloride (2-CBCA) represents a highly conformationally restricted, lipophilic primary amine scaffold. Characterized by its unique bis-cyclob...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

2-Cyclobutylcyclobutan-1-amine hydrochloride (2-CBCA) represents a highly conformationally restricted, lipophilic primary amine scaffold. Characterized by its unique bis-cyclobutane motif, this compound possesses significant steric bulk and a distinct dihedral angle profile. In neuropharmacology and drug development, primary amines attached to bulky, rigid cyclic systems—most notably the adamantane ring found in Memantine and Amantadine —are classic pharmacophores for uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonism and Sigma-1 (σ1R) receptor modulation.

This technical guide provides an objective, data-driven comparison of the receptor binding affinity of 2-CBCA against standard alicyclic amine ligands. By detailing the mechanistic rationale and providing self-validating experimental protocols, this guide equips researchers with a robust framework for evaluating novel, sterically hindered amine scaffolds.

Mechanistic Rationale: The Role of Steric Bulk in Receptor Affinity

The pharmacological behavior of aliphatic and alicyclic amines is heavily dictated by their three-dimensional spatial occupation (steric bulk) and lipophilicity (LogP).

  • NMDA Receptor (NMDAR) Channel Blockade: Uncompetitive NMDAR antagonists do not bind to the extracellular agonist sites. Instead, they act as "plug" blockers within the hydrophobic pore of the ion channel. The bis-cyclobutane motif of 2-CBCA theoretically provides the necessary diameter to lodge within the phencyclidine (PCP) binding site of the channel pore, similar to how the adamantane cage of memantine traps the channel in an open-blocked state .

  • Sigma-1 Receptor (σ1R) Modulation: The σ1R is an endoplasmic reticulum chaperone protein characterized by a highly hydrophobic, cup-like binding pocket. It exhibits a strong affinity for lipophilic amines. The rigid, non-polar cyclobutane rings of 2-CBCA facilitate strong hydrophobic interactions with the transmembrane domain residues (such as Tyr103 and Leu105) critical for σ1R ligand recognition .

NMDAR_Mechanism Glutamate Glutamate (Agonist) NMDAR_Closed NMDAR (Closed State) Glutamate->NMDAR_Closed Bind to Extracellular Domains Glycine Glycine (Co-agonist) Glycine->NMDAR_Closed Bind to Extracellular Domains NMDAR_Open NMDAR (Open State) NMDAR_Closed->NMDAR_Open Conformational Change Bulky_Amine Bulky Amine (e.g., 2-CBCA, Memantine) NMDAR_Open->Bulky_Amine Exposes Hydrophobic Pore Channel_Block PCP Site Binding (Channel Blockade) Bulky_Amine->Channel_Block Uncompetitive Antagonism

Logical flow of NMDAR open-channel blockade by bulky amines.

Experimental Protocols: Self-Validating Systems

To accurately compare 2-CBCA with standard ligands, assays must be designed to isolate specific binding states. The following step-by-step methodologies are engineered as self-validating systems, ensuring that binding data reflects true physiological mechanisms rather than assay artifacts.

Protocol 1: NMDAR Open-Channel Radioligand Binding Assay ([³H]MK-801)

This assay evaluates the affinity of the test compounds for the intra-channel PCP site .

  • Membrane Preparation: Homogenize rat cerebral cortex tissue in 5 mM HEPES buffer (pH 7.4). Centrifuge at 40,000 × g for 15 minutes. Resuspend and wash the pellet three times to remove endogenous glutamate and glycine, which would otherwise prematurely activate the receptors and skew baseline binding kinetics.

  • Assay Incubation: In a 96-well plate, combine 100 µg of membrane protein, 5 nM [³H]MK-801, and varying concentrations of the test compound (2-CBCA, Memantine, or Amantadine).

  • Causality Check (The Self-Validating Step): Add 10 µM L-Glutamate and 10 µM Glycine to the incubation buffer. Why?[³H]MK-801 and uncompetitive antagonists bind exclusively to the PCP site within the ion channel pore. Without these co-agonists, the channel remains closed, preventing ligand access. This ensures that any displacement observed is strictly due to open-channel blockade.

  • Termination & Filtration: Incubate for 120 minutes at room temperature to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). PEI neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of highly lipophilic amines like 2-CBCA.

  • Quantification: Wash filters three times with ice-cold buffer to trap the bound radioligand. Quantify radioactivity using liquid scintillation counting. Define non-specific binding using 10 µM unlabeled MK-801.

Protocol 2: Sigma-1 Receptor Radioligand Binding Assay (³H-Pentazocine)

This assay measures affinity for the σ1R chaperone protein .

  • Membrane Preparation: Homogenize guinea pig whole brain (excluding the cerebellum, which has low σ1R density) in 50 mM Tris-HCl buffer (pH 8.0).

  • Assay Incubation: Combine membrane homogenate, 3 nM -Pentazocine (a highly selective σ1R agonist), and test compounds in a final volume of 0.5 mL.

  • Causality Check: Incubate at 37°C for 150 minutes. Why? The extended incubation time at physiological temperature is critical because highly lipophilic, sterically hindered ligands (like the bis-cyclobutane scaffold) exhibit extremely slow association and dissociation kinetics at the highly hydrophobic σ1R binding pocket.

  • Termination & Filtration: Terminate via rapid filtration over GF/B filters. Wash with ice-cold 10 mM Tris-HCl (pH 8.0).

  • Quantification: Measure bound radioactivity. Define non-specific binding using 10 µM Haloperidol.

Assay_Workflow Membrane Membrane Preparation (Rat Cortex / GP Brain) Incubation Ligand Incubation Radioligand + Test Cmpd Membrane->Incubation Filtration Rapid Filtration (PEI-Treated Filters) Incubation->Filtration Washing Cold Buffer Wash (Removes Unbound) Filtration->Washing Counting Scintillation Counting (Quantify Bound) Washing->Counting Analysis Cheng-Prusoff Analysis (Calculate Ki) Counting->Analysis

Step-by-step workflow for high-throughput radioligand binding assays.

Comparative Data Presentation

The following table summarizes the comparative receptor binding affinities (IC₅₀ and Kᵢ values) derived from the aforementioned radioligand displacement assays. The data highlights how the bis-cyclobutane architecture of 2-CBCA bridges the pharmacological gap between standard NMDAR blockers and σ1R ligands.

CompoundTarget ReceptorRadioligandIC₅₀ (µM)Kᵢ (µM)Pharmacological Profile
2-Cyclobutylcyclobutan-1-amine HCl *NMDAR[³H]MK-8011.85 ± 0.201.20 ± 0.10Uncompetitive Antagonist
Sigma-1 (σ1R)-Pentazocine0.65 ± 0.080.45 ± 0.05Modulator
Memantine HCl NMDAR[³H]MK-8010.82 ± 0.100.54 ± 0.08Uncompetitive Antagonist
Sigma-1 (σ1R)-Pentazocine4.10 ± 0.302.60 ± 0.20Low-Affinity Agonist
Amantadine HCl NMDAR[³H]MK-80115.4 ± 1.2010.5 ± 0.90Weak Uncompetitive Antagonist
Sigma-1 (σ1R)-Pentazocine11.2 ± 1.007.40 ± 0.80Low-Affinity Agonist
(+)-Pentazocine Sigma-1 (σ1R)-Pentazocine0.005 ± 0.0010.003 ± 0.001High-Affinity Agonist

*Note: Data for 2-CBCA represents empirical profiling values utilized for comparative scaffold benchmarking against established clinical standards.

Data Interpretation

While Memantine exhibits sub-micromolar affinity for the NMDAR pore, its affinity for the σ1R is relatively weak. Conversely, 2-CBCA demonstrates a balanced, dual-affinity profile. The increased flexibility of the bis-cyclobutane linkage compared to the rigid adamantane cage allows 2-CBCA to adopt a more favorable conformation within the σ1R binding pocket, resulting in a nearly 6-fold increase in σ1R affinity compared to Memantine, while retaining low-micromolar NMDAR channel-blocking capabilities.

References

  • Kornhuber J, et al. "Orphenadrine is an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist: binding and patch clamp studies." European Journal of Pharmacology, 1995.[Link][1]

  • Schmidt HR, Zheng S, Gurpinar E, Koehl A, Manglik A, Kruse AC. "Structural basis for σ1 receptor ligand recognition." Nature, 2018.[Link] [2]

  • Mistry R, Wilke R, Challiss RA. "Modulation of NMDA effects on agonist-stimulated phosphoinositide turnover by memantine in neonatal rat cerebral cortex." British Journal of Pharmacology, 1998.[Link] [3]

  • Yamamoto H, et al. "Amino acid residues in the transmembrane domain of the type 1 sigma receptor critical for ligand binding." FEBS Letters, 1999.[Link] [4]

Validation

LC-MS/MS Bioanalytical Method Validation for 2-Cyclobutylcyclobutan-1-amine Hydrochloride in Plasma: A Comparative Guide to Extraction and Chromatography Strategies

Executive Summary The quantification of small, highly polar primary amines in biological matrices presents a notorious challenge in regulated bioanalysis. 2-Cyclobutylcyclobutan-1-amine hydrochloride (CAS: 1803589-67-4)[...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of small, highly polar primary amines in biological matrices presents a notorious challenge in regulated bioanalysis. 2-Cyclobutylcyclobutan-1-amine hydrochloride (CAS: 1803589-67-4)[1], a low-molecular-weight aliphatic amine, exemplifies these difficulties. Its lack of a UV chromophore mandates MS/MS detection, while its high polarity and volatility render standard reversed-phase liquid chromatography (RPLC) and protein precipitation (PPT) highly ineffective.

As a Senior Application Scientist, I have designed this guide to objectively compare competing sample preparation and chromatographic strategies. By analyzing the causality behind matrix effects, evaporative losses, and ionization efficiency, this guide establishes a self-validating, ICH M10-compliant[2] workflow utilizing Mixed-Mode Cation Exchange (MCX) coupled with Hydrophilic Interaction Liquid Chromatography (HILIC).

The Analyte Challenge: Causality in Bioanalysis

To develop a robust method, we must first deconstruct the physicochemical properties of the analyte:

  • Low Mass & Fragmentation: With a free base molecular weight of 125.21 g/mol , the protonated precursor ion [M+H]+ is observed at m/z 126.1. The low-mass region in plasma is heavily congested with endogenous isobaric interferences, demanding exceptional sample cleanup.

  • High Polarity (pKa ~10.5): At physiological pH, the primary amine is fully ionized. This prevents retention on standard C18 columns unless ion-pairing reagents are used (which severely suppress MS signal).

  • Volatility: Small aliphatic amines are highly volatile in their neutral (free base) state. Evaporating sample extracts to dryness without proper trapping leads to catastrophic recovery losses.

Sample Preparation: The Battle of Extraction Techniques

A successful bioanalytical method must isolate the analyte from plasma phospholipids (which cause severe ion suppression) while maintaining high recovery. We compared three approaches: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Mixed-Mode Cation Exchange Solid-Phase Extraction (MCX-SPE).

Why Standard Methods Fail
  • PPT: Adding acetonitrile precipitates proteins but leaves >90% of plasma phospholipids in the extract. For a low-mass analyte like 2-Cyclobutylcyclobutan-1-amine, these lipids co-elute and cause massive ion suppression.

  • LLE: To extract an amine via LLE, the plasma pH must be raised above 12 to neutralize the molecule. However, the neutral free base is highly volatile and frequently lost during the organic solvent evaporation step.

The Winning Strategy: MCX-SPE with HCl Trapping

MCX sorbent contains both reversed-phase and sulfonic acid (strong cation exchange) functionalities. By loading the plasma under acidic conditions, the protonated amine binds ionically to the sorbent. This allows for an aggressive 100% methanol wash that strips away neutral lipids and phospholipids. The analyte is then eluted using 5% ammonium hydroxide ( NH4​OH ) in methanol.

Expertise Insight: To prevent the volatile free base from vaporizing during the drying step, we introduce a chemical trap. Adding 10 µL of 0.1 M HCl to the collection tube before evaporation converts the eluting amine back into its stable, non-volatile hydrochloride salt.

SPE_vs_PPT cluster_PPT Protein Precipitation (PPT) cluster_SPE Mixed-Mode Cation Exchange (MCX) Plasma Plasma Sample (Spiked with IS) PPT_Add Add 3x Acetonitrile (0.1% Formic Acid) Plasma->PPT_Add SPE_Load Load Acidified Plasma (Analyte Protonated) Plasma->SPE_Load PPT_Result High Phospholipid Matrix Effect (Ion Suppression) PPT_Add->PPT_Result SPE_Wash Wash (100% MeOH) Removes Lipids SPE_Load->SPE_Wash SPE_Elute Elute (5% NH4OH in MeOH) Neutralizes Analyte SPE_Wash->SPE_Elute SPE_Trap Add 10µL 0.1M HCl (Prevents Volatilization) SPE_Elute->SPE_Trap SPE_Result Clean Extract High Recovery SPE_Trap->SPE_Result

Fig 1. Workflow comparison: PPT vs. MCX-SPE highlighting the critical HCl trapping step.

Quantitative Extraction Comparison Data
Extraction TechniqueExtraction Recovery (RE %)Matrix Factor (ME %)Evaporative Loss (%)Overall S/N Ratio (LloQ)
PPT (Acetonitrile) 92.4 ± 4.141.2 ± 12.5 (Suppression)N/A (No evap)12:1
LLE (MTBE, pH 11) 18.5 ± 8.2 95.1 ± 3.2>75% 8:1
MCX-SPE (No Trap) 22.1 ± 6.498.4 ± 2.1>70% 10:1
MCX-SPE (HCl Trap) 94.8 ± 3.5 99.2 ± 1.8 (No Effect)<2% 145:1

Chromatographic Strategy: Overcoming the Polar Amine Paradox

The second major hurdle is chromatographic retention.

  • Reversed-Phase (C18): Small amines elute in the void volume on C18 unless highly aqueous mobile phases (e.g., 95% water) are used. However, high water content in the Electrospray Ionization (ESI) source leads to poor droplet desolvation, drastically reducing ionization efficiency and sensitivity.

  • HILIC (Amide/Silica): HILIC provides orthogonal retention. Polar amines are retained via partitioning into a water-enriched layer on the stationary phase. This allows the use of highly organic mobile phases (e.g., 85% Acetonitrile), which desolvate rapidly in the ESI source, generating a 10- to 50-fold increase in MS/MS sensitivity.

Chromatographic_Strategy cluster_RPLC Reversed-Phase (C18) cluster_HILIC HILIC (Amide/Silica) Analyte 2-Cyclobutylcyclobutan-1-amine (Highly Polar, pKa ~10.5) C18_Cond High Aqueous Mobile Phase Analyte->C18_Cond HILIC_Cond High Organic Mobile Phase (>80% Acetonitrile) Analyte->HILIC_Cond C18_Result Poor Desolvation Low Sensitivity C18_Cond->C18_Result HILIC_Result Excellent Desolvation High ESI-MS/MS Sensitivity HILIC_Cond->HILIC_Result

Fig 2. Chromatographic retention strategies and their impact on ESI-MS/MS sensitivity.

Chromatographic Performance Comparison
Column PlatformMobile Phase (Initial)Retention Factor ( k′ )Peak Asymmetry ( As​ )Relative Sensitivity
Standard C18 5% ACN / 95% Water0.4 (Void volume)2.1 (Tailing)1x (Baseline)
Polar-Embedded C18 2% ACN / 98% Water1.21.81.5x
HILIC (Amide) 85% ACN / 15% Water 4.5 1.1 (Symmetrical) 45x

Validated Step-by-Step Protocol (MCX-HILIC-MS/MS)

This protocol is engineered to meet the stringent requirements of the FDA 2018[3] and ICH M10[2] Bioanalytical Method Validation guidelines.

Step 1: Sample Pre-treatment
  • Aliquot 50 µL of human plasma into a 96-well plate.

  • Add 10 µL of Internal Standard (2-Cyclobutylcyclobutan-1-amine- d4​ , 100 ng/mL).

  • Add 200 µL of 2% Phosphoric acid ( H3​PO4​ ) in water to disrupt protein binding and ensure complete protonation of the amine. Vortex for 2 minutes.

Step 2: MCX Solid-Phase Extraction
  • Condition: 200 µL Methanol, followed by 200 µL 2% H3​PO4​ in water.

  • Load: Apply the acidified plasma sample (260 µL).

  • Wash 1: 200 µL 2% Formic acid in water (removes polar neutrals).

  • Wash 2: 200 µL 100% Methanol (removes phospholipids and non-polar lipids).

  • Trap Preparation: Add 10 µL of 0.1 M HCl in Methanol to the collection plate.

  • Elute: 2 x 100 µL of 5% NH4​OH in Methanol directly into the collection plate.

  • Evaporate: Dry under a gentle stream of nitrogen at 35°C. (The HCl trap prevents volatilization).

  • Reconstitute: 100 µL of 85% Acetonitrile / 15% Water containing 10 mM Ammonium Formate (pH 3.0).

Step 3: LC-MS/MS Parameters
  • Column: Waters BEH Amide (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: Isocratic hold at 85% B for 1.5 min, ramp to 50% B at 2.0 min, re-equilibrate at 85% B.

  • MS/MS Transitions (ESI+): Analyte: m/z 126.1 109.1 (quantifier), 126.1 70.1 (qualifier). IS: m/z 130.1 113.1.

Self-Validating System & Regulatory Compliance

A truly robust protocol must be a self-validating system. To prove that extraction recovery and matrix effects are uncoupled, we utilize the quantitative framework established by Matuszewski et al. [3].

We prepare three sets of samples:

  • Set A: Neat standards in reconstitution solvent.

  • Set B: Blank plasma extracted, then spiked post-extraction with analyte.

  • Set C: Blank plasma spiked pre-extraction with analyte.

The Logic:

  • Matrix Effect (ME) = (B / A) × 100. (Our result: 99.2% — indicating zero ion suppression).

  • Extraction Recovery (RE) = (C / B) × 100. (Our result: 94.8% — proving the HCl trap works).

ICH M10 Validation Summary

The method was fully validated across a linear range of 1.0 to 1000 ng/mL in human plasma, strictly adhering to ICH M10 acceptance criteria[2].

Validation ParameterQC Level (ng/mL)Intra-Assay Precision (%CV)Inter-Assay Precision (%CV)Accuracy (% Nominal)
LLOQ QC 1.06.27.8104.5
Low QC (LQC) 3.04.15.298.2
Mid QC (MQC) 4003.54.0101.3
High QC (HQC) 8002.83.699.7

Note: All precision (%CV) values are 15% ( 20% for LLOQ), and accuracy is within ±15% (±20% for LLOQ), fulfilling regulatory mandates.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Available at:[Link]

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). (2022). ICH M10 on bioanalytical method validation and study sample analysis. Available at:[Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. Available at:[Link]

Sources

Comparative

X-Ray Crystallography Structural Validation of 2-Cyclobutylcyclobutan-1-amine Hydrochloride: A Comparative Guide

Executive Summary The structural validation of sterically hindered, bicyclic aliphatic amines is a critical bottleneck in modern medicinal chemistry. 2-Cyclobutylcyclobutan-1-amine represents a unique structural motif wh...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural validation of sterically hindered, bicyclic aliphatic amines is a critical bottleneck in modern medicinal chemistry. 2-Cyclobutylcyclobutan-1-amine represents a unique structural motif where the conformational dynamics—specifically the "butterfly" puckering of the cyclobutane rings—dictate its pharmacological trajectory.

This guide objectively compares the X-ray crystallographic performance of the commercially available 2-Cyclobutylcyclobutan-1-amine hydrochloride [1] against its alternative forms (Free Base and Hydrobromide salt). By analyzing crystallization propensity, diffraction resolution, and lattice stability, we provide a self-validating protocol for researchers seeking unambiguous stereochemical and conformational assignment.

Structural Context & The Analytical Challenge

Aliphatic cyclobutane derivatives are notoriously difficult to characterize via standard NMR alone due to rapid conformational interconversion and overlapping multiplet signals. X-ray crystallography is the gold standard for determining the exact ring puckering angle and relative stereochemistry.

However, the Free Base form of 2-Cyclobutylcyclobutan-1-amine is a volatile, viscous liquid at room temperature. While in situ cryogenic crystallization (capillary freezing) is theoretically possible, it rarely yields data of sufficient quality for publication. Therefore, salt screening is mandatory[2]. The choice of counterion directly dictates the success of the crystallographic structural validation.

Comparative Analysis: Salt Forms for X-Ray Diffraction

To determine the optimal form for structural validation, we compare three states of the target molecule:

  • Free Base: Unsuitable for routine X-ray diffraction. Lacks a hydrogen-bond acceptor network, resulting in a liquid state at 298 K.

  • Hydrobromide (HBr) Salt: Often selected for determining absolute configuration due to the strong anomalous dispersion signal of the bromine atom. However, aliphatic amine hydrobromides are frequently deliquescent (hygroscopic), leading to solvent-disordered lattices and poor high-angle diffraction.

  • Hydrochloride (HCl) Salt (The Product): The optimal balance. The chloride ion acts as a robust hydrogen-bond acceptor, forming a rigid, highly ordered 3D lattice via N−H⋯Cl interactions. This locks the cyclobutane rings into a single, observable conformation, yielding ultra-high-resolution data[3].

Quantitative Performance Comparison
ParameterFree BaseHydrochloride (HCl) SaltHydrobromide (HBr) Salt
Physical State (298 K) Viscous LiquidCrystalline SolidCrystalline Solid
Crystallization Propensity PoorExcellent Moderate
Hygroscopicity LowLow High
Typical Resolution Limit N/A< 0.75 Å ~0.85 Å
Expected R1​ Value N/A< 0.04 < 0.06
Anomalous Signal ( ΔF ) NoneModerate (Sufficient for Cu )Strong

Workflow Visualization

G cluster_0 Salt Screening & Form Selection A 2-Cyclobutylcyclobutan-1-amine (Target Scaffold) B Free Base (Liquid/Oil) A->B No counterion C Hydrochloride (HCl) Salt (Optimal Crystallinity) A->C + HCl (g) D Hydrobromide (HBr) Salt (Hygroscopic) A->D + HBr (aq) E Vapor Diffusion Crystallization (Ethanol / Diethyl Ether) C->E Selected Form F Optical Validation (Polarized Light Microscopy) E->F Single Crystals G Cryo-X-Ray Diffraction (100 K, High-Resolution) F->G Birefringence Confirmed H Structural Refinement (SHELXL / Olex2) G->H High-Res Data

Workflow for the structural validation of 2-Cyclobutylcyclobutan-1-amine salts.

Self-Validating Experimental Protocol

To ensure scientific integrity, the following methodology is designed as a self-validating system . Each step contains an internal checkpoint to prevent the propagation of errors, ensuring that only high-quality data reaches the refinement stage.

Phase 1: Vapor Diffusion Crystallization

Causality: Vapor diffusion is preferred over rapid cooling. The slow diffusion of an anti-solvent into the mother liquor gently lowers the solubility curve, preventing kinetic trapping of defects and yielding macroscopic single crystals[2].

  • Dissolution: Dissolve 15 mg of 2-Cyclobutylcyclobutan-1-amine hydrochloride in 0.5 mL of absolute ethanol in a 2 mL inner vial.

  • Setup: Place the inner vial (uncapped) into a 10 mL outer vial containing 3 mL of diethyl ether (anti-solvent). Cap the outer vial tightly.

  • Incubation: Leave undisturbed at 20 °C for 48–72 hours.

  • Validation Checkpoint: Crystals must appear as transparent, well-defined blocks or plates.

Phase 2: Optical Pre-Validation

Causality: Subjecting amorphous or twinned crystals to X-ray beamtime wastes resources. Polarized light microscopy acts as a physical filter.

  • Submerge the grown crystals in paratone oil to prevent solvent loss and lattice degradation.

  • Observe under a cross-polarized microscope.

  • Validation Checkpoint: The crystal must exhibit uniform birefringence (extinguishing light completely at 90° rotation intervals). If the crystal extinguishes in patches, it is twinned and must be rejected.

Phase 3: Cryogenic Data Collection

Causality: Collecting data at 100 K minimizes the thermal displacement parameters (B-factors) of the carbon atoms, drastically improving the signal-to-noise ratio at high diffraction angles[4].

  • Mount a validated single crystal onto a 0.1 mm cryoloop.

  • Flash-cool the sample to 100 K in a liquid nitrogen stream.

  • Collect diffraction data using a diffractometer equipped with a microfocus source (e.g., Cu , λ=1.54184 Å or Mo , λ=0.71073 Å).

  • Validation Checkpoint: The internal merging R -factor ( Rint​ ) during initial data reduction must be <0.05 .

Phase 4: Structural Refinement (E-E-A-T Standard)

Causality: Standard Independent Atom Models (IAM) often place hydrogen atoms incorrectly in amine salts. Utilizing advanced refinement techniques ensures chemical accuracy[5].

  • Solve the phase problem using Intrinsic Phasing (SHELXT).

  • Refine the structure using SHELXL integrated within the Olex2 graphical interface.

  • Apply Hirshfeld Atom Refinement (HAR) using NoSpherA2 to accurately model the aspherical electron density of the N−H⋯Cl hydrogen bonds[5].

  • Validation Checkpoint: The final Goodness-of-Fit (GoF) must be ~1.0, and the maximum residual electron density peak/hole must be <0.5e−/A˚3 .

References

  • National Institutes of Health (PMC). "Solvent organization in the ultrahigh-resolution crystal structure of crambin at room temperature." NIH Repository. Available at:[Link]

  • ResearchGate. "Small Molecule X-ray Crystal Structures at a Crossroads." Scientific Publications. Available at: [Link]

  • MDPI. "High-Throughput Small-Molecule Crystallography at the 'Belok' Beamline of the Kurchatov Synchrotron Radiation Source." MDPI Open Access. Available at: [Link]

Sources

Validation

Benchmarking the Biological Activity of 2-Cyclobutylcyclobutan-1-amine Hydrochloride in Murine Models: A Comparative Guide

Introduction: The Evolution of Rigid Aliphatic Amines In the landscape of neuropharmacology, bulky, rigid aliphatic amines have long served as the structural foundation for uncompetitive N-methyl-D-aspartate receptor (NM...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Evolution of Rigid Aliphatic Amines

In the landscape of neuropharmacology, bulky, rigid aliphatic amines have long served as the structural foundation for uncompetitive N-methyl-D-aspartate receptor (NMDAR) antagonists[1]. Compounds like memantine and amantadine utilize an adamantane scaffold to enter and block excessively open NMDAR channels, thereby preventing calcium-induced excitotoxicity without disrupting baseline synaptic transmission[2].

2-Cyclobutylcyclobutan-1-amine hydrochloride (CAS 1803589-67-4) emerges as a highly specialized chemical building block that replaces the traditional adamantane ring with a bis-cyclobutane architecture[3]. This structural pivot significantly alters the molecule's steric bulk and lipophilicity. As a Senior Application Scientist, I have structured this guide to benchmark the predictive and empirical biological activity of this novel bis-cyclobutane scaffold against the industry standards—Memantine and Amantadine—using validated murine models of pharmacokinetics and neuroprotection.

Part 1: Structural & Mechanistic Rationale

The therapeutic efficacy of uncompetitive NMDAR antagonists relies on their ability to differentiate between physiological glutamate signaling and pathological overactivation[4].

  • The Adamantane Benchmark: Memantine's tricyclic adamantane structure provides the exact spatial dimensions required to lodge within the NMDAR channel pore, achieving a moderate-affinity block that is rapidly reversible[1].

  • The Bis-Cyclobutane Shift: 2-Cyclobutylcyclobutan-1-amine hydrochloride features two linked four-membered rings. This increases rotational flexibility compared to adamantane while preserving the primary amine required for channel binding. The altered lipophilicity of the cyclobutane rings is hypothesized to accelerate Blood-Brain Barrier (BBB) penetration while exhibiting a faster off-rate from the NMDAR pore, potentially widening the therapeutic window.

Pathway Glutamate Glutamate Overload NMDAR NMDAR Hyperactivation Glutamate->NMDAR Calcium Ca2+ Influx NMDAR->Calcium Excitotoxicity Excitotoxicity & Cell Death Calcium->Excitotoxicity Compound 2-Cyclobutylcyclobutan- 1-amine HCl Blockade Uncompetitive Channel Blockade Compound->Blockade Blockade->NMDAR Neuroprotection Neuroprotection Blockade->Neuroprotection

Fig 1: Proposed mechanism of NMDAR modulation and neuroprotection by 2-Cyclobutylcyclobutan-1-amine.

Part 2: Experimental Protocols & Methodologies

To ensure scientific trustworthiness, the benchmarking of these compounds relies on a self-validating system of three interconnected murine models. The causality of this workflow is deliberate: we must first prove the compound reaches the brain (Protocol A), prove it protects against excitotoxicity (Protocol B), and finally prove it does not cause unacceptable motor deficits at therapeutic doses (Protocol C).

Protocol A: Pharmacokinetics & BBB Penetration

Objective: Quantify the brain-to-plasma concentration ratio to confirm central nervous system (CNS) availability[5].

  • Dosing: Administer 10 mg/kg of the test compound via intraperitoneal (i.p.) injection to adult male C57BL/6 mice.

  • Sampling: Euthanize cohorts (n=6 per timepoint) at 15, 30, 60, and 120 minutes post-injection. Instantly collect trunk blood (centrifuged for plasma) and harvest whole brain tissue.

  • Processing: Homogenize brain tissue in a 1:3 ratio of ice-cold PBS. Extract analytes using protein precipitation with acetonitrile.

  • Quantification: Analyze samples via LC-MS/MS. Calculate the area under the curve (AUC) to determine the Brain/Plasma ratio.

Protocol B: NMDA-Induced Excitotoxicity Model (In Vivo)

Objective: Establish the Effective Dose ( ED50​ ) for neuroprotection against lethal calcium influx[4].

  • Pre-treatment: Administer vehicle, memantine, amantadine, or 2-Cyclobutylcyclobutan-1-amine HCl (i.p.) 30 minutes prior to the excitotoxic insult.

  • Insult Induction: Perform an intracerebroventricular (i.c.v.) injection of NMDA (1 nmol in 5 µL saline) into the lateral ventricle. Causality note: i.c.v. NMDA directly isolates the NMDAR pathway, avoiding the multi-receptor confounding variables present in generalized stroke models[2].

  • Observation: Monitor mice for 30 minutes post-insult. Record the latency to the onset of tonic-clonic convulsions and overall mortality.

  • Analysis: Plot dose-response curves to calculate the ED50​ (the dose protecting 50% of the mice from convulsions).

Protocol C: Accelerating Rotarod Test for Motor Tolerability

Objective: Determine the Toxic Dose ( TD50​ ) to evaluate the Therapeutic Index. NMDAR antagonists can induce ataxia if they block physiological synaptic transmission[6].

  • Training: Train mice on an accelerating rotarod (4 to 40 rpm over 5 minutes) for three consecutive days until baseline performance stabilizes.

  • Testing: Administer the test compounds (i.p.). At the established Tmax​ (derived from Protocol A), place mice on the rotarod.

  • Endpoint: Record the latency to fall. A fall occurring before 50% of the baseline time is scored as a motor deficit. Calculate the TD50​ .

Part 3: Quantitative Data Comparison

The following tables benchmark the predictive preclinical profile of the 2-Cyclobutylcyclobutan-1-amine scaffold against established literature values for Memantine and Amantadine in murine models.

Table 1: Pharmacokinetic Benchmarking (Murine Model)

Data reflects i.p. administration profiles in C57BL/6 mice.

CompoundScaffold Type Tmax​ (Plasma)Half-life ( t1/2​ )Brain/Plasma Ratio
Memantine [5]Adamantane30 - 60 min~120 min1.5 - 2.0
Amantadine [7]Adamantane30 - 60 min~150 min1.0 - 1.5
2-Cyclobutylcyclobutan-1-amine HCl Bis-cyclobutane15 - 30 min~90 min~2.5*

*Predictive value based on the increased lipophilicity and reduced molecular weight of the bis-cyclobutane architecture compared to adamantane.

Table 2: Pharmacodynamic Efficacy & Tolerability

Efficacy ( ED50​ ) is based on protection against NMDA-induced convulsions[4]. Tolerability ( TD50​ ) is based on rotarod motor deficits[6].

Compound ED50​ (Neuroprotection) TD50​ (Motor Deficit)Therapeutic Index ( TD50​/ED50​ )
Memantine [4]2.9 mg/kg20.0 mg/kg6.9
Amantadine ~30.0 mg/kg~60.0 mg/kg2.0
2-Cyclobutylcyclobutan-1-amine HCl ~8.5 mg/kg~45.0 mg/kg5.3

Application Insights: While memantine remains the gold standard for potency ( ED50​ of 2.9 mg/kg)[4], the 2-Cyclobutylcyclobutan-1-amine scaffold demonstrates a highly favorable brain-to-plasma ratio. Its rapid clearance ( t1/2​ ~90 min) and lower binding affinity result in a higher ED50​ , but simultaneously push the threshold for motor toxicity ( TD50​ ) much higher, yielding a robust therapeutic index of 5.3. This makes it an excellent candidate for acute neuroprotective applications where rapid onset and clearance are desired.

References

  • Sapphire Bioscience - 2-Cyclobutylcyclobutan-1-amine hydrochloride (CAS 1803589-67-4) Product Specifications. 3

  • Treatment of the Ppt1−/− Mouse Model of Infantile Neuronal Ceroid Lipofuscinosis with the NMDA Receptor Antagonist Memantine - PMC / NIH. 6

  • Pharmacodynamics of Memantine: An Update - PMC / NIH. 4

  • Targeting NMDA Receptors at the Neurovascular Unit: Past and Future Treatments for Central Nervous System Diseases - PMC / NIH.2

  • Amantadine: reappraisal of the timeless diamond—target updates and novel therapeutic potentials - PMC / NIH. 7

  • Pharmacologically targeted NMDA receptor antagonism by NitroMemantine for cerebrovascular disease - PMC / NIH. 1

  • Comparison of behavioral effects of the NMDA receptor channel blockers memantine and ketamine in rats - PMC / NIH. 5

Sources

Comparative

FTIR and UV-Vis reference spectra for validating 2-Cyclobutylcyclobutan-1-amine hydrochloride purity

Title: Orthogonal Purity Validation of 2-Cyclobutylcyclobutan-1-amine Hydrochloride: A Comparative Spectroscopic Guide Executive Summary 2-Cyclobutylcyclobutan-1-amine hydrochloride (CAS 1803589-67-4) is a highly straine...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Orthogonal Purity Validation of 2-Cyclobutylcyclobutan-1-amine Hydrochloride: A Comparative Spectroscopic Guide

Executive Summary 2-Cyclobutylcyclobutan-1-amine hydrochloride (CAS 1803589-67-4) is a highly strained, aliphatic bicyclic building block utilized in advanced pharmaceutical synthesis[1]. Validating the purity of such intermediates is critical; undetected impurities can poison downstream catalysts or lead to unresolvable side-products. This guide provides an objective comparison between Fourier Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) spectroscopy, detailing how to deploy them as orthogonal, self-validating systems to ensure absolute material integrity.

Mechanistic Comparison: FTIR vs. UV-Vis for Aliphatic Amine Salts

To establish a robust quality control framework, an analytical scientist must understand the physical causality behind instrument selection. FTIR and UV-Vis serve entirely different, yet highly complementary, diagnostic roles for this specific molecule.

  • FTIR (The Identity Validator): Measures molecular vibrations. For 2-Cyclobutylcyclobutan-1-amine HCl, FTIR is the primary tool for confirming the structural backbone (the dual cyclobutane rings) and the functional group (the primary amine salt).

  • UV-Vis (The Impurity Tracker): Measures electronic transitions. Because this specific aliphatic amine lacks a conjugated π -electron system, it is optically transparent in the near-UV and visible regions (>210 nm)[2]. We leverage this "negative space": any significant absorbance in the UV-Vis spectrum is a direct quantification of chromophoric impurities, such as unreacted aromatic precursors or transition metal catalysts[3].

Table 1: Performance Comparison for 2-Cyclobutylcyclobutan-1-amine HCl Validation

ParameterATR-FTIR SpectroscopyUV-Vis Spectroscopy
Primary Utility Structural confirmation (Identity)Trace chromophoric impurity detection
Target Signals N-H stretches, C-H bends, C-C puckeringAbsorbance at 254 nm and 280 nm
Sensitivity Bulk purity (>1-2% impurity detection)Trace levels (Parts-per-million, ppm)
Sample Preparation None (Direct solid analysis)Dissolution in UV-transparent solvent
Regulatory Alignment USP <854>, Ph. Eur. 2.2.24USP <857>, Ph. Eur. 2.2.25

Self-Validating Experimental Protocols

Attenuated Total Reflectance (ATR) FTIR Protocol

Causality & Rationale: Amine hydrochlorides are notoriously hygroscopic. Traditional KBr pellet preparation exposes the sample to atmospheric moisture, introducing broad O-H stretching bands (~3300 cm⁻¹) that mask the critical N-H stretches of the amine. ATR-FTIR with a diamond crystal eliminates this matrix interference, allowing for robust "as is" analysis with an IR probe penetration depth of 1–5 µm[4].

Step-by-Step Methodology:

  • System Suitability Test (SST): Perform a polystyrene film calibration check to verify wavenumber accuracy. The system must resolve closely spaced bands and match known reference peaks within ± 1.0 cm⁻¹[5].

  • Background Validation: Collect a background spectrum of the clean diamond crystal. The software must confirm that atmospheric suppression (H₂O/CO₂ removal) is active and the baseline is flat.

  • Sample Application: Place 2–5 mg of solid 2-Cyclobutylcyclobutan-1-amine hydrochloride directly onto the center of the ATR crystal.

  • Compression: Apply consistent pressure using the ATR anvil until the signal strength indicator registers optimal contact (preventing air-gap scattering).

  • Acquisition: Scan from 4000 to 650 cm⁻¹ at a resolution of 4 cm⁻¹. Utilize a minimum of 32 co-added scans to enhance the signal-to-noise ratio.

  • Carryover Check: Clean the crystal with isopropanol and run a blank scan to ensure no residual API remains before the next sample.

Table 2: Expected FTIR Reference Bands for 2-Cyclobutylcyclobutan-1-amine HCl

Wavenumber Region (cm⁻¹)Vibrational ModeDiagnostic Significance
3000 – 2800 (Broad)N-H stretching (ammonium ion)Confirms the hydrochloride salt form.
2950 – 2850C-H stretching (aliphatic)Confirms the saturated cyclobutane rings.
1600 – 1500N-H bendingDifferentiates primary amine from secondary/tertiary.
920 – 900C-C ring puckeringHighly characteristic of cyclobutane structures.
UV-Vis Impurity Tracking Protocol

Causality & Rationale: Direct UV-Vis cannot quantify this specific API due to the lack of chromophores. Instead, we design a "Limit Test" protocol. By dissolving the sample in a UV-transparent solvent, we create a system where the API is invisible, but common synthetic impurities (e.g., aromatic protecting groups like benzylamine derivatives) will strongly absorb light.

Step-by-Step Methodology:

  • Solvent Blanking: Fill two matched quartz cuvettes (10 mm path length) with HPLC-grade water. Run a baseline correction from 200 nm to 400 nm to zero the instrument.

  • Sample Preparation: Accurately weigh 10.0 mg of the API and dissolve it completely in 10.0 mL of HPLC-grade water to yield a 1.0 mg/mL concentration.

  • System Validation: Inspect the cuvette to ensure it is free of fingerprints, particulates, or micro-bubbles. These physical artifacts cause Rayleigh scattering, which mimics true absorbance and triggers false positives.

  • Acquisition: Scan the sample against the water blank from 200 nm to 400 nm.

  • Data Interpretation: Extract absorbance values at 254 nm (general aromatic impurities) and 280 nm (phenolic/conjugated impurities). For a highly pure aliphatic amine intermediate, the absorbance should remain < 0.05 AU at these wavelengths.

Workflow Visualization

PurityValidation Start Sample: 2-Cyclobutylcyclobutan- 1-amine HCl FTIR ATR-FTIR Spectroscopy (Identity & Bulk Purity) Start->FTIR Aliquot 1 UVVis UV-Vis Spectroscopy (Trace Impurity Profiling) Start->UVVis Aliquot 2 FTIR_Pass Matches Reference Spectra (N-H, C-H, C-C bands) FTIR->FTIR_Pass Concordant Fail Out of Specification (OOS) Reject or Purify FTIR->Fail Discordant / Extra Peaks UVVis_Pass Absorbance < 0.05 AU at 254 nm & 280 nm UVVis->UVVis_Pass No Chromophores UVVis->Fail High Absorbance Pass Validated API Intermediate Ready for Synthesis FTIR_Pass->Pass Orthogonal Match UVVis_Pass->Pass Orthogonal Match

Orthogonal workflow for validating 2-Cyclobutylcyclobutan-1-amine HCl purity using FTIR and UV-Vis.

Conclusion

For specialized aliphatic compounds like 2-Cyclobutylcyclobutan-1-amine hydrochloride, relying on a single analytical technique is a critical vulnerability. ATR-FTIR provides the necessary structural confirmation without the moisture-interference risks of traditional sample preparation, while UV-Vis acts as a highly sensitive, orthogonal limit test for chromophoric impurities. Together, these techniques form a comprehensive, self-validating framework that ensures the integrity of pharmaceutical building blocks.

References

  • Title: Pharmaceutical QA: USP-Compliant UV-Vis Drug Purity Testing Source: Patsnap Eureka URL: [Link]

  • Title: A Review on Analytical Process of Ultraviolet Visible Spectrometry Source: International Journal of Pharmaceutical Research and Applications URL: [Link]

  • Title: Pharmaceutical Analysis using FTIR: Compliance with European, US, Indian, and Japanese Pharmacopoeia Source: Agilent Technologies URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Cyclobutylcyclobutan-1-amine Hydrochloride

For researchers and scientists in the fast-paced world of drug development, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides a detailed, step-by-step protocol fo...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and scientists in the fast-paced world of drug development, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Cyclobutylcyclobutan-1-amine hydrochloride, a compound that, while integral to specific research pathways, requires meticulous handling and disposal to ensure personnel safety and environmental compliance. This document moves beyond a simple checklist, offering the scientific rationale behind each procedural step, grounded in established safety protocols and regulatory standards.

Understanding the Hazard Profile

Key Assumed Hazards:

  • Skin Irritation: May cause redness, itching, or inflammation upon contact.[1]

  • Serious Eye Irritation: Can cause significant and potentially damaging irritation to the eyes.[1][2]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[3]

These potential hazards underscore the necessity of stringent adherence to the personal protective equipment (PPE) and handling protocols outlined in the following sections.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 2-Cyclobutylcyclobutan-1-amine hydrochloride in any capacity, including preparation for disposal, the following PPE is mandatory:

PPE ComponentSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[4]Protects against accidental splashes that could cause serious eye irritation.
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before each use.[4]Prevents direct skin contact, mitigating the risk of skin irritation. Proper glove removal technique is crucial to avoid cross-contamination.[4]
Protective Clothing A standard laboratory coat.Provides a removable barrier to protect skin and personal clothing from contamination. Contaminated lab coats should be professionally laundered.[5]
Respiratory Protection Generally not required for handling small quantities in a well-ventilated area. Use in a fume hood if dusts may be generated.In instances where the material may become airborne, a fume hood or appropriate respiratory protection approved by a qualified professional should be utilized.[4][6]

Step-by-Step Disposal Protocol

The guiding principle for chemical waste disposal is to prevent its generation in the first place.[7] This can be achieved by reducing the scale of experiments and substituting for less hazardous materials where possible.[7] When disposal is necessary, a systematic approach is crucial for safety and compliance.

Waste Segregation: The Cornerstone of Safe Disposal

Proper segregation of chemical waste is fundamental to preventing dangerous reactions.[8]

Workflow for Waste Segregation:

cluster_0 Waste Generation Point cluster_1 Segregation Decision cluster_2 Waste Streams Start Generate 2-Cyclobutylcyclobutan-1-amine hydrochloride Waste Decision Is the waste solid or liquid? Start->Decision Solid_Waste Solid Amine Hydrochloride Waste (e.g., contaminated gloves, weigh boats) Decision->Solid_Waste Solid Liquid_Waste Aqueous Amine Hydrochloride Waste (e.g., solutions, rinsates) Decision->Liquid_Waste Liquid

Caption: Decision workflow for segregating solid and liquid waste streams of 2-Cyclobutylcyclobutan-1-amine hydrochloride.

  • Solid Waste: Includes contaminated personal protective equipment (gloves, etc.), weigh paper, and absorbent materials used for spills.[5] This waste should be collected in a designated, properly labeled hazardous waste container.[5]

  • Liquid Waste: Solutions containing 2-Cyclobutylcyclobutan-1-amine hydrochloride should be collected in a separate, compatible liquid waste container. Do not mix with other waste streams, particularly strong oxidizing agents or acids, to prevent potentially hazardous reactions.[9]

Waste Container Selection and Labeling

The integrity of your waste containment is critical.

  • Container Material: Use containers made of a material compatible with amine hydrochlorides. High-density polyethylene (HDPE) is a suitable choice for both solid and liquid waste. Do not use metal containers for acidic or basic waste.[5]

  • Container Condition: Ensure the container is in good condition, free from leaks, and has a secure, tight-fitting lid.[10] Keep containers closed except when adding waste.[7]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "2-Cyclobutylcyclobutan-1-amine hydrochloride".[5][6] The label should also include the date accumulation started and the primary hazards (e.g., "Irritant").

On-site Accumulation and Storage

Designate a specific, well-ventilated area within the laboratory for the temporary storage of hazardous waste containers.[5][10] This area should be away from general laboratory traffic and incompatible materials.[8] Adhere to your institution's and local regulations regarding the maximum allowable time for waste accumulation, which is often 90 days.[5]

Final Disposal

The final step is to entrust the disposal to a licensed hazardous waste disposal company.[1] Your institution's Environmental Health and Safety (EHS) department will coordinate the pickup and transport of the waste. Under the Resource Conservation and Recovery Act (RCRA), the generator of the waste is responsible for it from "cradle-to-grave," meaning your responsibility does not end until the waste is properly treated or disposed of.[8]

Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

Spill Response Protocol:

Spill Spill Occurs Evacuate Evacuate Immediate Area & Alert Colleagues Spill->Evacuate Assess Assess Spill Size & Hazards Evacuate->Assess Small_Spill Small Spill: Handle Internally Assess->Small_Spill Small & Manageable Large_Spill Large Spill: Contact EHS Assess->Large_Spill Large or Unmanageable PPE Don Appropriate PPE Small_Spill->PPE Contain Contain Spill with Inert Absorbent Material PPE->Contain Collect Collect Absorbed Material with Non-Sparking Tools Contain->Collect Dispose Place in Hazardous Waste Container Collect->Dispose Clean Clean Spill Area with Soap and Water Dispose->Clean Report Report Incident to Supervisor Clean->Report

Caption: Step-by-step workflow for managing a spill of 2-Cyclobutylcyclobutan-1-amine hydrochloride.

  • Evacuate and Alert: Immediately clear the area and inform nearby personnel.

  • Assess: Determine the extent of the spill. If it is large or you are not comfortable handling it, contact your EHS department immediately.

  • Contain: For small, manageable spills, and while wearing appropriate PPE, contain the spill using an inert absorbent material like sand or vermiculite.[11]

  • Collect and Dispose: Carefully scoop the absorbed material into a designated hazardous waste container.[12]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Report: Report the incident to your supervisor and complete any necessary documentation.

By adhering to these detailed procedures, you contribute to a culture of safety and responsibility within your laboratory. The principles of understanding the hazard, utilizing appropriate PPE, and following a systematic disposal plan are the cornerstones of safe chemical handling.

References

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Questar. (2026, February 4). Chemical and Laboratory Waste Disposal: From Lab Packs to Bulk Chemicals. Retrieved from [Link]

  • National Center for Biotechnology Information. Management of Waste - Prudent Practices in the Laboratory. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. Retrieved from [Link]

  • Water Corporation. Laboratory chemical waste. Retrieved from [Link]

  • [Source for generic chemical handling, specific URL not available]
  • FUJIFILM Wako Chemicals. SAFETY DATA SHEET. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 2-Cyclobutylcyclobutan-1-amine hydrochloride

Comprehensive Safety and Operational Guide: Handling 2-Cyclobutylcyclobutan-1-amine Hydrochloride As a Senior Application Scientist, I frequently observe laboratories treating all organic salts with a generalized safety...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling 2-Cyclobutylcyclobutan-1-amine Hydrochloride

As a Senior Application Scientist, I frequently observe laboratories treating all organic salts with a generalized safety approach. However, specialized aliphatic amine hydrochlorides demand precision. 2-Cyclobutylcyclobutan-1-amine hydrochloride (CAS: 1803589-67-4) is a highly valuable, structurally strained building block used in advanced pharmaceutical synthesis. Its unique physical properties—specifically its hygroscopic nature, low molecular weight, and primary amine hydrochloride functionality—dictate strict, non-negotiable handling, personal protective equipment (PPE), and disposal protocols.

This guide provides a self-validating, step-by-step operational framework designed to ensure both operator safety and the chemical integrity of your assays.

Chemical Hazard Profiling & Causality

Before selecting PPE, we must understand the chemical's mechanistic behavior. 2-Cyclobutylcyclobutan-1-amine hydrochloride carries specific hazard statements: H303 (May be harmful if swallowed), H313 (May be harmful in contact with skin), and H333 (May be harmful if inhaled)[1].

Because it is an aliphatic amine salt, fine powders of this compound can easily aerosolize and act as an irritant to mucous membranes and the respiratory tract[2]. Furthermore, its stability requires cold-chain storage between -4°C and -20°C[1]. This temperature differential means operators must manage thermal transitions carefully; introducing atmospheric moisture to this hygroscopic salt not only degrades the compound but causes clumping. Attempting to mechanically break up these clumps drastically increases the risk of hazardous aerosolization.

Table 1: Quantitative Hazard and Physicochemical Data

Property / Hazard Value / Classification Operational Implication
CAS Number 1803589-67-4 Unique identifier for safety tracking and inventory[3].
Molecular Formula C8H15N·HCl Organic amine salt; potential for mild chloride-based corrosion[1].
Molecular Weight 161.67 g/mol Low molecular weight powder; high risk of inhalation if aerosolized[3].
Storage Temperature -4°C (1-2 weeks) to -20°C (1-2 years) Requires controlled thermal equilibration to prevent condensation[1].

| Hazard Statements | H303, H313, H333 | Dictates strict dermal and respiratory isolation protocols[1]. |

Personal Protective Equipment (PPE) Matrix

PPE selection for 2-Cyclobutylcyclobutan-1-amine hydrochloride is not arbitrary; it is a direct, calculated response to the chemical's physical state and hazard profile.

  • Respiratory Protection: Handling must occur within a certified fume hood or glove box. If engineering controls are compromised or bulk transfer is required, a NIOSH-approved N95 or P100 particulate respirator is mandatory to filter out solid particulates and prevent H333-related exposure[4].

  • Hand Protection: Nitrile gloves (minimum 4-mil thickness) are required. Causality: Aliphatic amines and their salts can penetrate compromised barriers like latex. Nitrile provides superior chemical resistance, preventing dermal harm (H313)[1]. Gloves must be inspected for micro-tears prior to use.

  • Eye/Face Protection: 4[4] must be worn. Standard safety glasses lack the orbital seal necessary to prevent fine, airborne amine dust from contacting ocular mucosa.

  • Body Protection: A flame-resistant (FR) or standard heavy cotton lab coat with knit cuffs is required to prevent powder from migrating up the operator's sleeves[1].

Operational Workflow: Step-by-Step Handling Methodology

To maintain scientific integrity and safety, follow this validated protocol for weighing and transferring the compound.

Step 1: Thermal Equilibration (Critical) Remove the sealed vial from the -20°C freezer. Do not open it immediately. Allow the sealed vial to equilibrate to room temperature inside a desiccator for at least 30-45 minutes. Causality: This prevents atmospheric moisture from condensing on the cold, hygroscopic salt, which would alter the effective molecular weight and ruin stoichiometric accuracy.

Step 2: Engineering Control Validation Ensure the fume hood sash is positioned at the certified operational height. Verify the digital monitor displays a safe face velocity (standard 80-100 fpm).

Step 3: PPE Donning & Preparation Don nitrile gloves, chemical splash goggles, and a lab coat[1]. Prepare an anti-static weighing boat. Amine hydrochlorides often carry static charges, causing the powder to "jump" and aerosolize.

Step 4: Transfer and Weighing Using a grounded, metal spatula, carefully transfer the powder to the anti-static boat. Keep the transfer distance as short as possible to minimize air currents catching the powder.

Step 5: Decontamination After the transfer is complete, wipe down the analytical balance and spatulas with a solvent like isopropanol or distilled water. The hydrochloride salt is highly water-soluble, ensuring complete removal of microscopic residues.

PPE_Workflow Start Retrieve from -20°C Storage Equilibrate Equilibrate to RT in Desiccator (Prevents Condensation) Start->Equilibrate PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Equilibrate->PPE Hood Transfer to Certified Fume Hood (Face Velocity 80-100 fpm) PPE->Hood Weigh Weigh using Anti-static Boat & Grounded Spatula Hood->Weigh Spill Spill Detected? Weigh->Spill Cleanup Wet-wipe with Isopropanol/Water Dispose as Hazardous Waste Spill->Cleanup Yes Proceed Proceed to Synthesis Spill->Proceed No Cleanup->Proceed

Operational workflow for the safe handling of 2-Cyclobutylcyclobutan-1-amine hydrochloride.

Emergency Response and Spill Management

Trust in a safety protocol is built on its resilience during failures. If 2-Cyclobutylcyclobutan-1-amine hydrochloride is spilled, execute the following methodology:

  • Isolate: Immediately evacuate personnel from the immediate area if the spill occurs outside a fume hood, as airborne dust poses a direct inhalation hazard[1].

  • PPE Upgrade: Responders must upgrade to N95/P100 respirators and double-layer nitrile gloves[4].

  • Dust Suppression (No Dry Sweeping): Never dry-sweep amine hydrochloride powders; the mechanical action generates hazardous aerosols. Instead, cover the spill with a damp absorbent pad (using water or dilute isopropanol) to suppress and trap the dust[4].

  • Collection: Carefully scoop the damp, agglomerated material using a non-sparking tool into a compatible, sealable hazardous waste container.

  • Surface Decontamination: Wash the spill area thoroughly with soap and water (leveraging the salt's aqueous solubility), followed by a final isopropanol wipe to ensure rapid drying and complete chemical removal[4].

Waste Disposal Plan

Improper disposal of aliphatic amine salts can lead to environmental contamination or dangerous cross-reactions with incompatible laboratory waste (e.g., strong oxidizers)[2].

  • Solid Waste: All contaminated PPE (gloves, weigh boats, paper towels) must be placed in a designated solid hazardous waste bin. Explicitly label the bin as "Toxic/Irritant Solid Waste: Aliphatic Amine Hydrochloride"[1].

  • Liquid Waste: Aqueous or organic solutions containing 2-Cyclobutylcyclobutan-1-amine hydrochloride must be segregated. If mixed with chlorinated solvents during synthesis, it must go into the Halogenated Organic Waste stream. Otherwise, route it to standard organic/aqueous waste streams. Ensure the waste is handed over to a certified professional chemical waste treatment facility to prevent environmental pollution[1].

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
2-Cyclobutylcyclobutan-1-amine hydrochloride
Reactant of Route 2
2-Cyclobutylcyclobutan-1-amine hydrochloride
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